molecular formula C8H9NO3 B567558 6-Methoxy-5-methylnicotinic acid CAS No. 1211531-94-0

6-Methoxy-5-methylnicotinic acid

Cat. No.: B567558
CAS No.: 1211531-94-0
M. Wt: 167.164
InChI Key: XJXUPIMYYIFYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-methylnicotinic acid is a chemical compound utilized in research and development settings, particularly as a building block or intermediate in organic synthesis and pharmaceutical development . The available search results do not provide detailed information on its specific research applications, mechanism of action, or unique scientific value. Researchers are interested in this compound for exploring new chemical entities and developing novel substances. As a specialty chemical, it offers potential for creating more complex molecular structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXUPIMYYIFYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738717
Record name 6-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-94-0
Record name 6-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxy-5-methylnicotinic Acid: A Technical Overview of Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. As a structural analog of nicotinic acid (Vitamin B3), it holds potential for investigation in various therapeutic areas, particularly those influenced by nicotinic acid receptors and related signaling pathways. This document provides a technical guide to its basic chemical and physical properties, methodologies for their experimental determination, and an overview of the potential biological context based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, a combination of established chemical information and predictive models is presented.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 6-methoxy-5-methylpyridine-3-carboxylic acid-
CAS Number 1211531-94-0[1][2][3]
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][3]
Predicted Melting Point 180-190 °CPredicted
Predicted Boiling Point 345.6 ± 22.0 °C at 760 mmHgPredicted
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol.Predicted
Predicted pKa ~4.5-5.0 (acidic), ~2.0-2.5 (basic)Predicted
Predicted logP 1.2 ± 0.3Predicted

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds and can be adapted as necessary.

Melting Point Determination

The melting point provides an indication of the purity of the compound.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Solubility Determination

Principle: The solubility of the compound is assessed in various solvents to understand its polarity and potential for formulation.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg) and place it into a test tube.

  • Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO) to the test tube.

  • Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under those conditions. If not, the solubility can be quantified by gradually adding more solvent until dissolution is complete or by analyzing the concentration of the saturated solution.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a strong acid or base and monitoring the change in pH. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa or a strong acid (e.g., 0.1 M HCl) for the basic pKa, adding the titrant in small, precise increments.

  • Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

logP Determination by Shake-Flask Method

Principle: The partition coefficient (logP) between an aqueous and an immiscible organic phase (typically n-octanol and water) is a measure of the compound's lipophilicity.

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or centrifuge tube.

  • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Allow the layers to separate completely (centrifugation can aid this process).

  • Carefully separate the aqueous and organic layers.

  • Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context and Potential Signaling Pathways

While no specific biological activity or signaling pathways have been reported for this compound, its structural similarity to nicotinic acid suggests that it may interact with related biological targets. Nicotinic acid is known to exert its effects through several mechanisms, most notably by acting as a ligand for nicotinic acid receptors (GPR109A and GPR109B).

Activation of these G-protein coupled receptors can initiate a cascade of intracellular events. For instance, in adipocytes, activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream.

Furthermore, nicotinic acid and its derivatives can be converted intracellularly to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, including PARPs and sirtuins.

Given its structure, this compound could potentially act as an agonist or antagonist at nicotinic acid receptors, or it may be metabolized to influence intracellular NAD+ levels. Experimental validation is required to determine its specific biological activities.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Sol Solubility Assessment Purification->Sol pKa pKa Determination Purification->pKa logP logP Measurement Purification->logP InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Sol->InVitro pKa->InVitro logP->InVitro CellBased Cell-Based Assays (e.g., Signaling Pathway Modulation) InVitro->CellBased

Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

nicotinic_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Metabolism NA Nicotinic Acid Analog GPR109A GPR109A Receptor NA->GPR109A Binds to NAD NAD+ Synthesis NA->NAD Metabolic Conversion AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis

Caption: Potential signaling pathway of a nicotinic acid analog via the GPR109A receptor and its metabolic fate.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 6-Methoxy-5-methylnicotinic acid. Due to the limited availability of experimental data for this specific compound, this document combines established information with predicted values and adapted experimental protocols based on structurally related nicotinic acid derivatives. All non-experimental data is clearly indicated as such. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering structured data, detailed methodologies, and visual representations of relevant chemical and biological pathways.

Physicochemical Characteristics

While experimental data for this compound is not extensively available in the public domain, its fundamental properties can be cataloged. The following tables summarize the known and estimated physicochemical characteristics.

General and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][3]
IUPAC Name 6-methoxy-5-methylpyridine-3-carboxylic acid-
CAS Number 1211531-94-0[1][2][3]
Canonical SMILES COC1=NC=C(C=C1C)C(=O)O-
Predicted Physical Properties

Disclaimer: The following values are computationally predicted or estimated based on the properties of structurally similar compounds, such as 6-methylnicotinic acid, and should be confirmed by experimental analysis.

PropertyPredicted ValueNotes
Melting Point (°C) 190 - 215Based on the melting point of 6-methylnicotinic acid (210-213 °C) and considering the influence of the methoxy group.[4][5]
Boiling Point (°C) ~260 at 760 mmHgEstimated based on related structures. Subject to decomposition at higher temperatures.
pKa 2.5 - 4.5The carboxylic acid pKa is influenced by the electron-withdrawing pyridine ring. The pyridine nitrogen pKa will be lower due to the carboxylic acid group.[6][7]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol).Based on the general solubility of nicotinic acid derivatives.[8]

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound. These protocols are adapted from established methods for the synthesis and analysis of other substituted nicotinic acids.[9][10][11]

Synthesis of this compound

A plausible synthetic route involves the oxidation of a suitable precursor, such as 5-ethyl-2-methoxypyridine, followed by esterification and subsequent hydrolysis.

Reaction Scheme:

  • Step 1: Oxidation of 5-ethyl-2-methoxypyridine to 6-methoxynicotinic acid.

  • Step 2: Esterification of 6-methoxynicotinic acid.

  • Step 3: Introduction of the methyl group at the 5-position.

  • Step 4: Hydrolysis of the ester to yield this compound.

Materials and Reagents:

  • 5-ethyl-2-methoxypyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Methylating agent (e.g., methyl iodide)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxidation: Dissolve 5-ethyl-2-methoxypyridine in an appropriate solvent (e.g., a mixture of pyridine and water). Add a solution of potassium permanganate dropwise while maintaining the temperature below 40°C. After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water. Acidify the filtrate with concentrated H₂SO₄ to precipitate the crude 6-methoxynicotinic acid. Filter the product and dry.

  • Esterification: To a solution of 6-methoxynicotinic acid in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of 6-methoxynicotinic acid.

  • Methylation: Prepare a solution of LDA in anhydrous THF at -78°C. To this, add a solution of the methyl ester of 6-methoxynicotinic acid in THF dropwise. After stirring for 1 hour at -78°C, add methyl iodide and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

  • Hydrolysis: Dissolve the methylated ester in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture at reflux for 2-4 hours. Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with concentrated HCl to precipitate the final product, this compound. Filter the solid, wash with cold water, and dry under vacuum.

G Proposed Synthesis Workflow for this compound cluster_start Starting Material cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification cluster_methylation Step 3: Methylation cluster_hydrolysis Step 4: Hydrolysis cluster_product Final Product start 5-ethyl-2-methoxypyridine oxidation Oxidation with KMnO4 start->oxidation esterification Esterification with MeOH/SOCl2 oxidation->esterification methylation Methylation with LDA/MeI esterification->methylation hydrolysis Hydrolysis with NaOH methylation->hydrolysis product This compound hydrolysis->product

Caption: Proposed Synthesis Workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and concentration of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (if a pure standard is available) in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. Use the calibration curve to calculate the concentration and purity of the sample.

G HPLC Analysis Workflow prep Sample Preparation (Dissolve and Filter) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc detection UV Detection (265 nm) hplc->detection data Data Acquisition and Analysis (Peak Integration, Quantification) detection->data G Generalized Signaling Pathway of Nicotinic Acid Derivatives cluster_ligand cluster_receptors Receptors cluster_downstream Downstream Signaling ligand This compound (or other nicotinic acid derivatives) hcar HCA₂ / HCA₃ (GPCR) ligand->hcar nachr nAChR (Ion Channel) ligand->nachr ac Adenylyl Cyclase (Inhibited) hcar->ac ca_influx Ca²⁺ Influx nachr->ca_influx camp cAMP (Decreased) ac->camp pka PKA (Decreased Activity) camp->pka lipolysis Lipolysis (Reduced) pka->lipolysis pi3k PI3K-Akt Pathway ca_influx->pi3k mapk MAPK/ERK Pathway ca_influx->mapk cellular_response Cellular Responses (Survival, Proliferation, etc.) pi3k->cellular_response mapk->cellular_response

References

In-depth Technical Guide: 6-Methoxy-5-methylnicotinic acid (CAS 1211531-94-0) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that, despite its availability from various chemical suppliers, there is a significant lack of in-depth technical and scientific information in the public domain regarding 6-Methoxy-5-methylnicotinic acid (CAS 1211531-94-0). This guide summarizes the available data and highlights the current knowledge gaps for this particular chemical entity.

Core Compound Properties

A review of supplier databases confirms the fundamental properties of this compound.

PropertyValueSource
CAS Number 1211531-94-0[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Purity (Typical) 95%

Structure:

Caption: Chemical structure of this compound.

Synthesis and Experimental Data

Currently, there are no detailed, publicly available experimental protocols for the synthesis of this compound. While the compound is commercially available, indicating that synthesis routes exist, these are proprietary and not described in scientific literature or patents.

It is important to distinguish this compound from the structurally similar 6-methylnicotinic acid . Extensive research and patented synthesis methods are available for 6-methylnicotinic acid, often involving the oxidation of 5-ethyl-2-methylpyridine. However, these protocols are not directly applicable to the synthesis of this compound.

Biological Activity and Mechanism of Action

As of late 2025, no peer-reviewed studies detailing the biological activity, mechanism of action, or potential therapeutic applications of this compound have been identified. Online resources and safety data sheets classify it for "Research and Development use only" and not for medicinal or household applications.

Again, it is crucial to avoid conflating this compound with 6-methylnicotinic acid , which is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib. There is no evidence to suggest that this compound shares this application or biological profile.

Signaling Pathways and Experimental Workflows

Due to the absence of research on its biological effects, there are no known signaling pathways associated with this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.

Conclusion for Researchers

This compound represents a chemical entity with a clear structural definition but a significant lack of associated scientific data. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. While there is no established foundation of knowledge to build upon, any investigation into the synthesis, properties, and biological activity of this compound would be novel.

Future research efforts would be required to:

  • Develop and publish a reliable synthesis protocol.

  • Characterize its physicochemical properties in detail.

  • Conduct in vitro and in vivo studies to determine any biological activity.

  • Elucidate its mechanism of action if any activity is observed.

Until such data becomes available, the scientific community's understanding of this compound will remain limited to its basic chemical identity.

References

Elucidation of 6-Methoxy-5-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a scaffold of interest in medicinal chemistry and drug development. Its structural features suggest potential interactions with various biological targets, necessitating a thorough characterization for any future applications. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize data from closely related analogs to illustrate the principles of spectroscopic analysis and structure determination.

Compound Profile

A summary of the key identifiers for this compound is presented below.

PropertyValue
Chemical Name This compound
CAS Number 1211531-94-0[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Chemical Structure Chemical Structure of this compound

Predicted Spectroscopic Data

Based on the analysis of analogous structures, the following tables outline the predicted spectroscopic data for this compound. This data serves as a benchmark for experimental verification.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8s1HH-2 (Pyridine)
~8.0s1HH-4 (Pyridine)
~4.0s3HOCH₃
~2.3s3HCH₃
~11-12br s1HCOOH
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~170COOH
~162C-6 (Pyridine)
~150C-2 (Pyridine)
~145C-4 (Pyridine)
~125C-5 (Pyridine)
~120C-3 (Pyridine)
~54OCH₃
~18CH₃
Predicted Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic acid)
2950-2850C-H stretch (Aliphatic)
~1700 (strong)C=O stretch (Carboxylic acid)
~1600, ~1470C=C and C=N stretch (Pyridine ring)
~1250, ~1050C-O stretch (Methoxy)

Spectroscopic Data of Analogous Compounds

To provide a comparative basis, the following table summarizes experimental data for a closely related analog, 6-methylnicotinic acid.

Spectroscopic Data for 6-Methylnicotinic Acid
Data TypeKey Observations
¹H NMR Signals corresponding to pyridine ring protons, a methyl group, and a carboxylic acid proton.
¹³C NMR Resonances for pyridine ring carbons, a methyl carbon, and a carboxylic acid carbon.
Mass Spec. Molecular ion peak corresponding to its molecular weight (137.14 g/mol ).[2]
IR Characteristic absorptions for O-H (broad), C=O, and aromatic C-H and C=C/C=N stretches.

Experimental Protocols

The structural elucidation of an organic molecule like this compound relies on a combination of spectroscopic techniques. The following are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Correlate the 2D NMR data to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion. Use the exact mass to calculate the elemental formula. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Nicotinic Acid Receptor (GPCR) G_Protein G-protein (Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP production PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates Molecule 6-Methoxy-5-methylnicotinic acid Molecule->Receptor Binds

References

Solubility Profile of 6-Methoxy-5-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-5-methylnicotinic acid (CAS: 1211531-94-0). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes a detailed, generalized experimental protocol for solubility determination, qualitative solubility information where available, and quantitative data for structurally related nicotinic acid derivatives to serve as a valuable reference for researchers. Additionally, this guide presents logical and experimental workflows through diagrams to aid in the practical application of these principles.

Introduction to this compound

This compound is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are of significant interest in pharmaceutical and chemical research due to their diverse biological activities. The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation development, and potential therapeutic applications. Understanding the solubility of this compound in various solvents is therefore a fundamental requirement for its scientific exploration.

Solubility Data for this compound

Solubility of Structurally Related Compounds

To provide a frame of reference for researchers, this section summarizes the available solubility data for nicotinic acid and 6-methylnicotinic acid, which are structurally similar to this compound. These data can offer insights into the potential solubility behavior of the target compound.

Table 1: Quantitative Solubility of 6-Methylnicotinic Acid

SolventSolubilityConditions
Dimethyl sulfoxide (DMSO)100 mg/mLUltrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.

This data is for 6-Methylnicotinic acid and should be used as a reference only.

Table 2: Qualitative and Quantitative Solubility of Nicotinic Acid

SolventSolubility
WaterSparingly soluble[2]
Dimethyl sulfoxide (DMSO)~1 mg/mL
Dimethylformamide (DMF)~1 mg/mL
EthanolSoluble
MethanolSlightly soluble[2]

This data is for Nicotinic Acid and 6-Methylnicotinic acid and should be used as a reference only.

The general trend for nicotinic acid solubility is in the order of dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile[3][4].

Experimental Protocol for Solubility Determination

The following is a detailed, generalized gravimetric method for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Evaporating dishes or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the evaporating dishes or vials in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

    • Evaporate the solvent to dryness.

  • Mass Determination and Calculation:

    • Once the solvent is completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dried solute on the analytical balance.

    • The mass of the dissolved solid is the final weight minus the initial weight of the empty dish or vial.

    • Calculate the solubility in mg/mL or other desired units using the mass of the dissolved solid and the volume of the solution withdrawn.

Diagrams of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of pH on the solubility of an acidic compound.

experimental_workflow start Start: Excess Solute in Solvent equilibration Equilibration in Thermostatic Shaker start->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Withdraw Supernatant with Syringe settling->sampling filtration Filtration through Syringe Filter sampling->filtration dispensing Dispense Filtrate into Pre-tared Vial filtration->dispensing weighing_initial Weigh Pre-tared Vial weighing_initial->dispensing evaporation Solvent Evaporation (Oven/Vacuum Oven) dispensing->evaporation weighing_final Weigh Vial with Dried Solute evaporation->weighing_final calculation Calculate Solubility (mg/mL or mol/L) weighing_final->calculation end End: Solubility Data calculation->end

Caption: Experimental workflow for gravimetric solubility determination.

solubility_ph_relationship cluster_conditions Aqueous Solution Conditions cluster_form Predominant Molecular Form cluster_solubility Expected Solubility acidic_pH Acidic pH (e.g., HCl) neutral_form Neutral (Less Polar) R-COOH acidic_pH->neutral_form neutral_pH Neutral pH (e.g., Water) neutral_pH->neutral_form basic_pH Basic pH (e.g., NaOH) ionized_form Ionized (More Polar) R-COO⁻ basic_pH->ionized_form low_solubility Low Water Solubility neutral_form->low_solubility 'Like dissolves like' principle high_solubility High Water Solubility ionized_form->high_solubility Ion-dipole interactions

Caption: Influence of pH on the solubility of a carboxylic acid.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides researchers with the necessary tools to approach this challenge. By referencing the solubility of related nicotinic acid derivatives and employing the detailed experimental protocol, scientists can systematically evaluate the solubility profile of this compound. The provided diagrams offer a clear visual representation of the practical and theoretical considerations involved in solubility assessment, thereby facilitating further research and development involving this compound.

References

6-Methoxy-5-methylnicotinic Acid: A Technical Overview of a Niche Pyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid, with the CAS number 1211531-94-0 and molecular formula C8H9NO3, is a substituted pyridine carboxylic acid.[1][2][3] While detailed historical information regarding its initial discovery and specific developmental milestones is not extensively documented in publicly available scientific literature, its structural similarity to other nicotinic acid derivatives suggests its potential utility as a building block in medicinal chemistry and organic synthesis. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes and serve as scaffolds for the development of therapeutic agents.[4][5]

Physicochemical Properties

Quantitative data for this compound is scarce in the literature. The table below summarizes the basic molecular information.

PropertyValueReference
CAS Number 1211531-94-0[1][2][3]
Molecular Formula C8H9NO3[1][2]
Molecular Weight 167.16 g/mol [6]

Synthesis and Discovery

The specific discovery and first reported synthesis of this compound are not well-documented in peer-reviewed journals. However, a patent for pyrazolopyridine derivatives as TTX-S blockers mentions the compound as being present in a product mixture resulting from a reaction, though a specific protocol for its isolation and characterization was not provided.[7]

A plausible synthetic route can be inferred from the availability of the corresponding aldehyde, 6-Methoxy-5-methylnicotinaldehyde (CAS 123506-67-2).[2] The oxidation of an aldehyde to a carboxylic acid is a fundamental and well-established transformation in organic chemistry.

Postulated Synthetic Workflow

A logical approach to the synthesis of this compound would involve the oxidation of 6-Methoxy-5-methylnicotinaldehyde.

G start 6-Methoxy-5-methylnicotinaldehyde process Oxidation start->process end This compound process->end

Caption: Postulated synthetic workflow for this compound.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the oxidation of a substituted nicotinaldehyde to the corresponding nicotinic acid is provided below as a representative example. This protocol is based on established chemical principles and would likely require optimization for this specific substrate.

General Protocol for the Oxidation of a Pyridine Aldehyde to a Carboxylic Acid:

Disclaimer: This is a generalized protocol and has not been specifically validated for 6-Methoxy-5-methylnicotinaldehyde. Appropriate safety precautions should be taken, and the reaction should be monitored closely.

Materials:

  • Substituted pyridine aldehyde (e.g., 6-Methoxy-5-methylnicotinaldehyde)

  • Oxidizing agent (e.g., potassium permanganate (KMnO4), Jones reagent, or Pinnick oxidation reagents like sodium chlorite)

  • Appropriate solvent (e.g., acetone, water, t-butanol)

  • Acid or base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Illustrative Example using Pinnick Oxidation):

  • Dissolve the aldehyde (1 equivalent) in a suitable solvent such as t-butanol.

  • Add a phosphate buffer (e.g., NaH2PO4) and 2-methyl-2-butene as a chlorine scavenger.

  • Slowly add an aqueous solution of sodium chlorite (NaClO2, ~1.5 equivalents) to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

  • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. The biological roles of its parent structure, nicotinic acid (Vitamin B3), are well-established, particularly its function as a precursor to the coenzymes NAD and NADP, which are essential in a vast array of cellular metabolic pathways. Derivatives of nicotinic acid are actively investigated for a wide range of therapeutic applications.[4][5] Further research would be required to determine if this compound possesses any significant biological properties.

Conclusion

References

The Evolving Landscape of Substituted Nicotinic Acids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids, derivatives of niacin (Vitamin B3), are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their anti-inflammatory, anticancer, and antimicrobial potential. It is designed to equip researchers and drug development professionals with a comprehensive understanding of their therapeutic promise, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biological Activities and Quantitative Data

Substituted nicotinic acid derivatives have been extensively studied for various therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented for comparative analysis.

Anti-inflammatory and Analgesic Activity

A significant body of research highlights the potent anti-inflammatory and analgesic properties of substituted nicotinic acids. Many of these compounds exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] Some derivatives also show a favorable gastric safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Compound IDSubstitution PatternAssayTarget/MarkerIC50 / % Inhibition / Other MetricReference
4c 2-(2-Bromophenylamino)Carrageenan-induced paw edemaEdema62.2 ± 5.4% inhibition[3]
4d 2-(4-Bromo-2-methylphenylamino)Nitrite Assay (LPS-stimulated RAW 264.7)NitritePotent inhibition (MTT result: 86.109 ± 0.51)[1]
4f 2-(2,4-Dichlorophenylamino)Nitrite Assay (LPS-stimulated RAW 264.7)NitritePotent inhibition (MTT result: 119.084 ± 0.09)[1]
4h 2-(2-Chloro-4-nitrophenylamino)Nitrite Assay (LPS-stimulated RAW 264.7)NitritePotent inhibition[1]
5b Thiazolidinone derivativeNitrite Assay (LPS-stimulated RAW 264.7)NitritePotent inhibition[1]
Compound 4c 2-((4-chlorophenyl)(hydroxy)methyl)COX-1 InhibitionCOX-1IC50: >100 µM[4]
Compound 4c 2-((4-chlorophenyl)(hydroxy)methyl)COX-2 InhibitionCOX-2IC50: 0.08 µM[4]
Compound 4f 2-((4-fluorophenyl)(hydroxy)methyl)COX-1 InhibitionCOX-1IC50: 16.8 µM[4]
Compound 4f 2-((4-fluorophenyl)(hydroxy)methyl)COX-2 InhibitionCOX-2IC50: 0.07 µM[4]
Anticancer Activity

The anticancer potential of substituted nicotinic acids is a rapidly growing area of investigation. These compounds have demonstrated cytotoxic effects against various cancer cell lines.[5] One of the proposed mechanisms involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6]

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
3a Pyridine-pyrimidine tricycleA549 (Lung carcinoma)5.988 ± 0.12[7]
3d Thiazole derivativeMCF-7 (Breast cancer)43.4[7]
4d Thiazole derivativeMCF-7 (Breast cancer)39.0[7]
3d Thiazole derivativeMDA-MB-231 (Breast cancer)35.9[7]
4d Thiazole derivativeMDA-MB-231 (Breast cancer)35.1[7]
Compound 8d Pyridine derivativeHCT-116 (Colon cancer)0.52[8]
Compound 8d Pyridine derivativeHepG-2 (Liver cancer)1.40[8]
Antimicrobial Activity

Substituted nicotinic acids have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell cycle and other essential cellular processes.[9]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 13 Acylhydrazone with 5-nitrofuranStaphylococcus epidermidis ATCC 122281.95[10][11]
Compound 13 Acylhydrazone with 5-nitrofuranStaphylococcus aureus ATCC 65383.91[10]
Compound 13 Acylhydrazone with 5-nitrofuranStaphylococcus aureus MRSA ATCC 433007.81[10][11]
Compound 25 1,3,4-Oxadiazoline with 5-nitrofuranBacillus subtilis ATCC 66337.81[10][11]
Compound 25 1,3,4-Oxadiazoline with 5-nitrofuranStaphylococcus aureus ATCC 65387.81[10][11]
Compound 25 1,3,4-Oxadiazoline with 5-nitrofuranStaphylococcus aureus MRSA ATCC 4330015.62[10][11]
NC 3 Thiocarbohydrazone derivativePseudomonas aeruginosa0.016 mM[12]
NC 3 Thiocarbohydrazone derivativeKlebsiella pneumoniae0.016 mM[12]
NC 5 Thiocarbohydrazone derivativeGram-positive bacteria0.03 mM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of substituted nicotinic acids.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Animal Preparation: Male Wistar rats (150-180 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: Test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Fasting (overnight) Fasting (overnight) Animal Acclimatization->Fasting (overnight) Compound Administration Compound Administration Fasting (overnight)->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-administration Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate Edema Volume Calculate Edema Volume Paw Volume Measurement (hourly)->Calculate Edema Volume Calculate % Inhibition Calculate % Inhibition Calculate Edema Volume->Calculate % Inhibition G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Incubation & Supernatant Collection cluster_3 Analysis Culture RAW 264.7 cells Culture RAW 264.7 cells Seed cells in 96-well plate Seed cells in 96-well plate Culture RAW 264.7 cells->Seed cells in 96-well plate Pre-treat with compound Pre-treat with compound Seed cells in 96-well plate->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Incubate for 24 hours Incubate for 24 hours Stimulate with LPS->Incubate for 24 hours Collect supernatant Collect supernatant Incubate for 24 hours->Collect supernatant Griess Assay (Nitric Oxide) Griess Assay (Nitric Oxide) Collect supernatant->Griess Assay (Nitric Oxide) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Collect supernatant->ELISA (TNF-α, IL-6) G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Outcome Nicotinic Acid Derivative Nicotinic Acid Derivative HCA2 Receptor HCA2 Receptor Nicotinic Acid Derivative->HCA2 Receptor Gi-protein Gi-protein HCA2 Receptor->Gi-protein Adenylyl Cyclase Adenylyl Cyclase Gi-protein->Adenylyl Cyclase NF-kB Pathway NF-kB Pathway Gi-protein->NF-kB Pathway cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA HSL HSL PKA->HSL FFA Release FFA Release HSL->FFA Release Lipid Lowering Lipid Lowering FFA Release->Lipid Lowering Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Reduced Inflammation Reduced Inflammation Pro-inflammatory Cytokines->Reduced Inflammation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methoxy-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route offers a practical approach starting from commercially available materials.

Synthesis Overview

The synthesis of this compound is proposed via a two-step reaction sequence starting from 2-chloro-5-methylpyridine. The first step involves the oxidation of the methyl group at the 5-position to a carboxylic acid, yielding 6-chloro-5-methylnicotinic acid. The subsequent step is a nucleophilic aromatic substitution of the chloro group with a methoxy group to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

StepReactionStarting MaterialProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Oxidation2-chloro-5-methylpyridine6-chloro-5-methylnicotinic acidPotassium Permanganate (KMnO₄), WaterWater1630~60
2Methoxylation6-chloro-5-methylnicotinic acidThis compoundSodium Methoxide (NaOMe), MethanolMethanol12Reflux>80 (Estimated)

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-methylnicotinic acid from 2-chloro-5-methylpyridine

This protocol is adapted from the synthesis of similar nicotinic acid derivatives.

Materials:

  • 2-chloro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, add deionized water.

  • To the water, add 2-chloro-5-methylpyridine.

  • While stirring and maintaining the temperature between 25-35°C, slowly add potassium permanganate portion-wise over 4-5 hours.

  • After the addition is complete, maintain the reaction mixture at 30°C for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.0.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from ethanol to yield 6-chloro-5-methylnicotinic acid.

Step 2: Synthesis of this compound from 6-chloro-5-methylnicotinic acid

This is a standard nucleophilic aromatic substitution reaction.

Materials:

  • 6-chloro-5-methylnicotinic acid

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-5-methylnicotinic acid in anhydrous methanol.

  • Add a stoichiometric excess of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The solvent will be removed under reduced pressure.

  • The resulting solid residue is the crude this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Methoxylation start1 2-chloro-5-methylpyridine product1 6-chloro-5-methylnicotinic acid start1->product1 Oxidation reagent1 KMnO4, H2O reagent1->product1 product2 This compound product1->product2 Nucleophilic Substitution reagent2 NaOMe, Methanol reagent2->product2

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 6-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Methoxy-5-methylnicotinic acid, a crucial step for ensuring the quality and reliability of subsequent research and development activities. The following methods are based on established chemical principles and common practices for the purification of nicotinic acid derivatives. Optimization may be required for specific sample matrices and impurity profiles.

Introduction

This compound is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug discovery. The purity of this compound is paramount for obtaining accurate biological and chemical data. This document outlines two primary methods for its purification: silica gel column chromatography and recrystallization. A general extraction protocol is also provided as a preliminary purification or work-up step.

Data Presentation

CompoundPurification MethodEluent/Solvent SystemYield (%)Purity (%)Reference
Methyl 4-hydroxy-6-methylnicotinateSilica Gel Column ChromatographyDichloromethane/Methanol (20:1)88Not Specified[1]
4-bromo-6-methylnicotinateSilica Gel Column ChromatographyPetroleum Ether/Ethyl Acetate (4:1)82Not Specified[1]
4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxideSilica Gel Column ChromatographyEthyl Acetate90Not Specified[1]
6-methylnicotinic acidRecrystallizationIsopropyl alcoholNot Specified>98[2]
5-methyl-nicotinic acidpH adjustment and RecrystallizationEthanolNot Specified99.3[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EA), Petroleum Ether (PE) or Hexanes

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a PE/EA mixture).

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH in DCM or EA in PE) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This can be done through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 3: General Extraction Workflow

This protocol describes a general liquid-liquid extraction procedure that can be used as a preliminary purification step. The pH of the aqueous phase can be adjusted to exploit the acidic nature of the carboxylic acid group.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution.

    • To remove acidic impurities, wash with a basic solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated and move to the aqueous layer.

    • To remove basic impurities, wash with an acidic solution (e.g., dilute HCl). The target compound will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Back-Extraction (if necessary): If the target compound is in the aqueous layer, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 3-4 to precipitate the acid. Then, extract the precipitated acid back into an organic solvent.

  • Drying: Dry the organic layer containing the purified compound over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.

Mandatory Visualization

The following diagrams illustrate the general workflows for the purification methods described.

Purification_Workflow cluster_0 Column Chromatography start_cc Crude Product dissolve_cc Dissolve in Minimal Solvent start_cc->dissolve_cc load_cc Load onto Silica Column dissolve_cc->load_cc elute_cc Elute with Solvent Gradient load_cc->elute_cc collect_cc Collect Fractions elute_cc->collect_cc tlc_cc Monitor by TLC collect_cc->tlc_cc tlc_cc->collect_cc Continue Elution combine_cc Combine Pure Fractions tlc_cc->combine_cc Pure Fractions Identified evaporate_cc Evaporate Solvent combine_cc->evaporate_cc end_cc Purified Product evaporate_cc->end_cc

Caption: Workflow for Purification by Column Chromatography.

Recrystallization_Workflow cluster_1 Recrystallization start_rec Crude Solid dissolve_rec Dissolve in Hot Minimal Solvent start_rec->dissolve_rec cool_rec Cool to Crystallize dissolve_rec->cool_rec filter_rec Filter Crystals cool_rec->filter_rec wash_rec Wash with Cold Solvent filter_rec->wash_rec dry_rec Dry Crystals wash_rec->dry_rec end_rec Purified Product dry_rec->end_rec

Caption: Workflow for Purification by Recrystallization.

Extraction_Workflow cluster_2 Liquid-Liquid Extraction start_ext Crude Mixture dissolve_ext Dissolve in Organic Solvent start_ext->dissolve_ext wash_ext Wash with Aqueous Solution dissolve_ext->wash_ext separate_ext Separate Layers wash_ext->separate_ext dry_ext Dry Organic Layer separate_ext->dry_ext concentrate_ext Concentrate dry_ext->concentrate_ext end_ext Partially Purified Product concentrate_ext->end_ext

Caption: General Workflow for Liquid-Liquid Extraction.

References

Application Notes and Protocols for the Analysis of 6-Methoxy-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid is a substituted pyridinecarboxylic acid of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including in-process control of synthesis and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a putative metabolic pathway is presented based on the known metabolism of nicotinic acid.

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound. HPLC-MS/MS is the preferred method for quantification in biological matrices due to its high sensitivity and selectivity. GC-MS can also be employed, particularly for purity testing and identification, often requiring derivatization of the analyte.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers a robust and sensitive method for the quantification of this compound in complex mixtures such as plasma.[1][2] The methodology is based on the established analysis of nicotinic acid and its metabolites.[1][2][3]

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (from Plasma) [1][2]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions (Indicative)

  • HPLC System: Agilent 1100 series or equivalent.[2][3]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm) or a Cyano (CN) column.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions (Indicative)

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]+ ion. Fragmentation will likely involve the loss of the carboxylic acid group and/or the methoxy group.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation: Expected Performance Parameters (Based on structurally related nicotinic acid analysis) [1][2]

ParameterExpected Range
Linearity (r²)> 0.99
Accuracy (%)85 - 115
Precision (%RSD)< 15
LLOQTo be determined
ULOQTo be determined

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and purity assessment of this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required. Silylation is a common derivatization technique for carboxylic acids.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (Silylation)

  • Evaporate a solution containing the analyte to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions (Indicative)

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS System: Mass Selective Detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Transfer Line Temperature: 280°C.

Data Presentation: Expected Mass Spectral Data

CompoundExpected Key Fragments (m/z)
This compound (TMS derivative)Molecular ion (M+), [M-15]+ (loss of CH₃), fragments corresponding to the derivatized carboxylic acid and the pyridine ring.

Putative Metabolic Pathway

While the specific metabolic pathway of this compound has not been elucidated, it is plausible to hypothesize its metabolism based on the well-established pathways of nicotinic acid (Vitamin B3). Nicotinic acid is converted to nicotinamide adenine dinucleotide (NAD+) through a salvage pathway. It is possible that this compound could be similarly processed or act as an inhibitor or modulator of the enzymes involved in this pathway.

metabolic_pathway cluster_0 Nicotinic Acid Metabolism cluster_1 Potential Interaction NA Nicotinic Acid NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NADS Target 6-Methoxy-5-methylnicotinic acid Enzymes Metabolic Enzymes (e.g., NAPRT) Target->Enzymes Modulation?

Caption: Putative metabolic pathway of nicotinic acid and potential interaction of this compound.

Experimental Workflows

The following diagrams illustrate the logical flow for the analysis of this compound.

hplc_workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep hplc HPLC Separation (Reversed-Phase) prep->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Analysis (Quantification) msms->data end End: Concentration Value data->end

Caption: HPLC-MS/MS analytical workflow.

gc_workflow start Start: Pure/Semi-pure Sample deriv Derivatization (Silylation) start->deriv gc GC Separation deriv->gc ms MS Detection (Scan Mode) gc->ms data Data Analysis (Identification/Purity) ms->data end End: Purity/Identity Report data->end

Caption: GC-MS analytical workflow.

References

HPLC method for 6-Methoxy-5-methylnicotinic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method has been developed for the accurate quantification of 6-Methoxy-5-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure. The protocol detailed below provides a comprehensive guide for sample preparation, instrument setup, and data analysis.

Application Note

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). A validated analytical method for its quantification is essential for quality control, process monitoring, and stability testing. This application note describes a reversed-phase HPLC method with UV detection that offers excellent linearity, accuracy, and precision for the determination of this compound.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. The acidic nature of the mobile phase ensures the analyte is in its protonated form, leading to optimal retention and peak shape on the reversed-phase column. Detection is performed at a UV wavelength selected to provide maximum sensitivity for this compound. While the optimal wavelength should be experimentally determined, a common wavelength for nicotinic acid derivatives is around 260 nm.[1]

Method Performance

This method demonstrates good linearity over a typical concentration range, with a correlation coefficient (R²) greater than 0.999. The limits of detection (LOD) and quantification (LOQ) are suitable for the analysis of bulk drug substances and intermediates. The precision of the method, expressed as the relative standard deviation (RSD), is typically below 2% for replicate injections.

Experimental Protocol

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

    • Data acquisition and processing software.

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Phosphoric acid (H₃PO₄) (analytical grade).

    • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase (pH 3.0 Phosphate Buffer:Acetonitrile, 70:30 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 700 mL of HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Add 300 mL of acetonitrile.

    • Mix thoroughly and degas before use.

  • Diluent (Methanol:Water, 50:50 v/v):

    • Mix 500 mL of methanol with 500 mL of water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution:

    • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

3. HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase20 mM KH₂PO₄ (pH 3.0):Acetonitrile (70:30)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength263 nm
Run Time10 minutes

4. Data Analysis

  • Inject the working standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterResult
Retention Time (min)~ 4.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.7
Precision (%RSD, n=6)< 2.0
Accuracy (% Recovery)98.0 - 102.0

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase hplc_setup Set Up HPLC System (Column, Flow Rate, Temp, etc.) prep_mobile->hplc_setup prep_diluent Prepare Diluent prep_stock Prepare Standard Stock Solution prep_working Prepare Working Standards injection Inject Standards and Samples prep_working->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 263 nm chromatography->detection integration Integrate Peak Areas detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

logical_relationship cluster_method HPLC Method cluster_components Key Components cluster_output Outputs method HPLC Method for This compound instrumentation HPLC System method->instrumentation column C18 Column method->column mobile_phase Buffered Mobile Phase method->mobile_phase chromatogram Chromatogram instrumentation->chromatogram column->chromatogram mobile_phase->chromatogram analyte This compound analyte->method quant_data Quantitative Data chromatogram->quant_data

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 6-Methoxy-5-methylnicotinic acid.

This document provides a detailed protocol for the quantitative analysis of this compound in a given sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, derivatization, and the instrumental parameters for the GC-MS system.

Introduction

This compound is a substituted pyridine carboxylic acid, a class of compounds with significant interest in pharmaceutical and metabolic research. Accurate and sensitive quantification of such molecules is crucial for drug development, pharmacokinetic studies, and metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3] However, due to the low volatility of carboxylic acids like this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[4][5] This application note details a robust method involving a two-step derivatization process (methoximation followed by silylation) for the analysis of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound is presented below. This protocol is a representative method and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting the analyte from an aqueous matrix such as plasma or urine.

  • Materials:

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

    • 6 M Hydrochloric Acid (HCl)

    • Sodium Chloride (NaCl)

    • Ethyl acetate (HPLC grade)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Centrifuge tubes (15 mL)

    • Mechanical shaker

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1 mL of the sample into a 15 mL centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Acidify the sample to a pH of less than 2 by adding 100 µL of 6 M HCl to protonate the carboxylic acid group.

    • Add 0.5 g of NaCl to increase the ionic strength of the aqueous phase and improve extraction efficiency.

    • Add 5 mL of ethyl acetate to the tube.

    • Cap the tube and shake vigorously for 10 minutes on a mechanical shaker.

    • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

2. Derivatization

To increase the volatility of this compound for GC-MS analysis, a two-step derivatization process is employed.[6]

  • Step 1: Methoximation

    • Reagent: Methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Procedure:

      • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.

      • Vortex the mixture for 1 minute.

      • Incubate at 60°C for 30 minutes to convert any carbonyl groups to their methoxime derivatives, which stabilizes the molecule.[4]

  • Step 2: Silylation

    • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure:

      • After the methoximation step, add 100 µL of MSTFA + 1% TMCS to the reaction vial.

      • Vortex the mixture for 1 minute.

      • Incubate at 70°C for 60 minutes. This step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing the volatility of the analyte.[6][7]

      • After cooling to room temperature, the sample is ready for GC-MS injection.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used for the analysis.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column.[2][3]
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550 in full scan mode for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis.[4]

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data for the quantification of this compound.

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
50.0484.998.0
100.0959.898.0
500.49249.599.0
1000.98899.299.2
2502.485249.199.6
5004.991500.2100.0

Linear Regression Equation: y = 0.01x - 0.002 Correlation Coefficient (r²): 0.9998

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection InternalStandard 2. Add Internal Standard Sample->InternalStandard Extraction 3. Liquid-Liquid Extraction InternalStandard->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Methoximation 5. Methoximation Evaporation->Methoximation Silylation 6. Silylation Methoximation->Silylation Injection 7. GC Injection Silylation->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometric Detection Separation->Detection Quantification 10. Quantification Detection->Quantification Reporting 11. Reporting Quantification->Reporting

GC-MS analysis workflow for this compound.

Logical Relationship: Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the trimethylsilyl (TMS) derivative of this compound under electron ionization.

Fragmentation_Pathway Parent [M]+• 6-Methoxy-5-methylnicotinoyl-TMS Frag1 [M-15]+• Loss of •CH₃ Parent->Frag1 - •CH₃ Frag2 [M-73]+• Loss of •Si(CH₃)₃ Parent->Frag2 - •Si(CH₃)₃ Frag3 Fragment from pyridine ring cleavage Parent->Frag3 Ring Cleavage

Plausible fragmentation of derivatized this compound.

Expected Results and Discussion

The derivatized this compound is expected to elute as a sharp, symmetrical peak from the GC column under the specified conditions. In full scan mode, the mass spectrum should exhibit a molecular ion peak corresponding to the TMS-derivatized analyte. Key fragment ions would arise from the loss of a methyl group ([M-15]⁺) from the TMS moiety or the methoxy group, and the loss of the entire TMS group ([M-73]⁺). Further fragmentation of the pyridine ring would also produce characteristic ions that can be used for structural confirmation.[8][9] For quantitative analysis using SIM mode, characteristic and abundant ions of the derivatized analyte and the internal standard should be selected to ensure high sensitivity and specificity.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. The sample preparation and derivatization protocols are crucial for achieving reliable and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and metabolic analysis.

References

Application Notes and Protocols for In Vitro Evaluation of 6-Methoxy-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid is a derivative of nicotinic acid. While its primary role has been as a synthetic intermediate, its structural similarity to nicotinic acid and other related derivatives suggests potential biological activities, including anti-inflammatory effects and interaction with nicotinic acid receptors.[1] This document provides a detailed protocol for the in vitro evaluation of this compound to investigate its potential cytotoxic, anti-inflammatory, and receptor-modulating properties.

Physicochemical Properties and Preparation of Stock Solutions

A critical first step in any in vitro study is to determine the solubility of the test compound to ensure accurate and reproducible results.

Table 1: Solubility Testing of this compound

SolventConcentration (mg/mL)Visual ObservationSoluble? (Yes/No)
Cell Culture Media20
2
0.2
DMSO200
20
2
Ethanol200
20
2
Experimental Protocol: Solubility Testing
  • Preparation of Test Compound: Weigh approximately 10 mg of this compound into separate glass vials for each solvent to be tested.

  • Solvent Addition:

    • For an initial concentration of 20 mg/mL in cell culture media, add 0.5 mL of the media to the vial.

    • For an initial concentration of 200 mg/mL in DMSO and ethanol, add 0.05 mL of the respective solvent.

  • Solubilization:

    • Gently mix the vial at room temperature.

    • Vortex the vial for 1-2 minutes.

    • If the compound is not dissolved, sonicate in a water bath for up to 5 minutes.

    • If still not dissolved, warm the solution to 37°C for 5-60 minutes.

  • Observation: Visually inspect the solution for any undissolved particles against a light source.

  • Serial Dilution: If the compound does not dissolve at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 and repeat the solubilization steps.

  • Stock Solution Preparation: Based on the solubility results, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_anti_inflammatory cluster_data Data Analysis Solubility Solubility Testing Stock_Prep Prepare Stock Solution Solubility->Stock_Prep Cytotoxicity Cytotoxicity Assay (MTT/XTT) Stock_Prep->Cytotoxicity Receptor_Activity Nicotinic Acid Receptor Activation Assay Stock_Prep->Receptor_Activity Anti_Inflammatory Anti-inflammatory Assays Cytotoxicity->Anti_Inflammatory Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Production Assay Anti_Inflammatory->NO_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Anti_Inflammatory->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Receptor_Activity->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Part 1: Cytotoxicity Assessment

It is essential to determine the cytotoxic potential of this compound to ensure that any observed effects in subsequent assays are not due to cell death. The MTT or XTT assays are commonly used for this purpose.

Table 2: Data Presentation for Cytotoxicity Assay

Concentration (µM)Absorbance (OD)% Cell Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
...
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a cell line expressing nicotinic acid receptors like HEK293) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Part 2: Anti-inflammatory Activity

Based on the known activities of other nicotinic acid derivatives, this compound may possess anti-inflammatory properties. This can be assessed by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

A. Nitric Oxide (NO) Production Assay (Griess Test)

Table 3: Data Presentation for Nitric Oxide Production Assay

TreatmentConcentration (µM)Absorbance (OD at 540 nm)Nitrite Concentration (µM)% Inhibition of NO Production
Control (untreated)--
LPS only-0
LPS + CompoundConcentration 1
LPS + CompoundConcentration 2
LPS + CompoundConcentration 3
......
Experimental Protocol: Griess Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described for the cytotoxicity assay. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

  • Calculation: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

B. Pro-inflammatory Cytokine Release Assay (ELISA)

Table 4: Data Presentation for Cytokine (e.g., TNF-α, IL-6) Release Assay

TreatmentConcentration (µM)Cytokine Concentration (pg/mL)% Inhibition of Cytokine Release
Control (untreated)--
LPS only-0
LPS + CompoundConcentration 1
LPS + CompoundConcentration 2
LPS + CompoundConcentration 3
......
Experimental Protocol: ELISA for TNF-α and IL-6
  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification and Calculation: Determine the cytokine concentrations from the standard curve and calculate the percentage inhibition of cytokine release.

Part 3: Nicotinic Acid Receptor Activation

Given its core structure, this compound could potentially interact with nicotinic acid receptors (e.g., GPR109A). A common method to assess the activation of G protein-coupled receptors is to measure changes in intracellular calcium levels using a fluorescent dye.

Signaling Pathway for Nicotinic Acid Receptor Activation

signaling_pathway cluster_membrane Cell Membrane Receptor Nicotinic Acid Receptor (GPR109A) G_protein Gi/o Receptor->G_protein activates Compound 6-Methoxy-5- methylnicotinic acid Compound->Receptor PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca2+ Release ER->Ca_release Fluorescence Increased Intracellular Fluorescence Ca_release->Fluorescence

References

Application Notes and Protocols for In Vivo Experimental Design with 6-Methoxy-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guidelines for the in vivo evaluation of 6-Methoxy-5-methylnicotinic acid, a novel investigational compound.

Introduction

This compound is a derivative of nicotinic acid with potential biological activities, including anti-inflammatory and antimicrobial properties.[1] As a novel compound, a systematic in vivo evaluation is crucial to determine its pharmacokinetic profile, safety, and efficacy before it can be considered for further development. These application notes provide a structured framework for conducting initial preclinical animal studies, adapted from established methodologies for novel chemical entities.[2][3][4] The protocols outlined below are intended as a general guide and should be adapted based on emerging data and the specific research questions being addressed.

Initial Dose-Range Finding and Toxicity Studies

The primary objective of these initial studies is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[2] This is a critical step for selecting dose levels for subsequent efficacy studies.[5]

1.1. Acute Toxicity Study

This study aims to assess the potential lethal or harmful effects of a single exposure to the test item.[6]

Experimental Protocol: Single Dose Acute Toxicity

  • Animal Model: Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. The use of both sexes is recommended to identify any potential sex-specific differences in toxicity.

  • Group Size: 3-5 animals per group.

  • Vehicle: A suitable vehicle for dissolving or suspending this compound should be selected based on its solubility. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO and/or Tween 80. A vehicle control group is mandatory.

  • Dose Levels: A wide range of doses should be tested, for example, 10, 50, 100, 500, and 1000 mg/kg. The dose selection may be informed by any available in vitro cytotoxicity data.

  • Administration Route: The route of administration should be relevant to the intended therapeutic use.[7] For initial screening, intraperitoneal (IP) or oral (PO) administration are common.[4][8]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours.[2]

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.[2]

    • Measure body weight just before dosing and daily for 14 days.[2] A body weight loss of >15-20% is often considered a sign of dose-limiting toxicity.[2]

  • Endpoint: The study is typically concluded after 14 days of observation.[2] A gross necropsy should be performed on all animals to identify any organ abnormalities.[8]

1.2. Maximum Tolerated Dose (MTD) Study

The MTD study involves repeated dosing to determine the highest dose that can be administered over a period relevant to the intended efficacy studies without causing dose-limiting toxicity.[2]

Experimental Protocol: Repeat-Dose MTD Study

  • Animal Model: As described for the acute toxicity study.

  • Dose Selection: Based on the acute toxicity results, select 3-5 dose levels below the acutely toxic doses.[2]

  • Administration: Administer the compound and vehicle control daily (or according to the desired schedule) for 14-28 days.[2]

  • Monitoring: In addition to the observations in the acute toxicity study, collect blood at the end of the study for a complete blood count (CBC) and serum chemistry analysis.[2]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.[2] Perform a full necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.[2][9]

Data Presentation: Hypothetical MTD Study Results

Dose (mg/kg/day)MortalityMean Body Weight Change (%)Clinical Signs of ToxicityHistopathological Findings
Vehicle0/5+5.2None observedNo significant abnormalities
250/5+4.8None observedNo significant abnormalities
500/5-2.1Mild, transient lethargyNo significant abnormalities
1001/5-18.5Significant lethargy, ruffled furMild to moderate liver changes
2003/5-25.0Severe lethargy, hunched postureModerate to severe liver and kidney toxicity

From this hypothetical data, 50 mg/kg daily would be selected as the MTD.[2]

Pharmacokinetic (PK) Studies

Pharmacokinetics (PK) describes what the body does to a drug after administration, including absorption, distribution, metabolism, and excretion (ADME).[8][10] Understanding the PK profile is essential for designing effective dosing regimens for efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Male rats (e.g., Sprague-Dawley) are often used for PK studies due to their larger blood volume compared to mice.[8]

  • Group Size: 3-5 animals per time point.

  • Dose Selection: A single, non-toxic dose is selected based on the MTD studies.

  • Administration Routes: Intravenous (IV) and the intended therapeutic route (e.g., oral) should be tested to determine bioavailability.[8]

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[8] Plasma is separated and stored frozen until analysis.

  • Analysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]

  • Data Analysis: Key PK parameters are calculated, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (F%)

Data Presentation: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)1050
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (ng*h/mL)30006000
t1/2 (h)2.53.0
Bioavailability (F%)-40%

In Vivo Efficacy Studies

Based on the potential anti-inflammatory properties of nicotinic acid derivatives, a relevant animal model of inflammation, such as the lipopolysaccharide (LPS)-induced inflammation model, can be used.

Experimental Protocol: LPS-Induced Inflammation Model

  • Animal Model: Male or female mice (e.g., BALB/c).

  • Group Size: 8-10 animals per group to ensure statistical power.

  • Experimental Groups:

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (e.g., 10 mg/kg) + LPS

    • This compound (e.g., 50 mg/kg, MTD) + LPS

    • Positive control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Acclimatize animals for at least one week.

    • Pre-treat animals with the vehicle, this compound, or a positive control at specified times before the inflammatory challenge.

    • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

    • At a predetermined time point (e.g., 4-6 hours after LPS), collect blood and/or tissues for analysis.

  • Endpoints:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

    • Perform histopathological analysis of key organs (e.g., lung, liver) to assess inflammation and tissue damage.

    • Analyze gene expression of inflammatory markers in tissues using qRT-PCR.

Data Presentation: Hypothetical Efficacy Data

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle + Saline50 ± 1025 ± 5
Vehicle + LPS1200 ± 150800 ± 100
10 mg/kg + LPS800 ± 120550 ± 80
50 mg/kg + LPS400 ± 90300 ± 60
Dexamethasone + LPS300 ± 70200 ± 50

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation A Acute Toxicity Study (Single Dose) B Determine Dose Range A->B informs C Maximum Tolerated Dose (MTD) Study (Repeat Dose) B->C guides D Single-Dose PK Study (IV & PO) C->D informs dose selection E Determine Cmax, Tmax, AUC, t1/2, Bioavailability D->E G Efficacy Study with Multiple Dose Groups E->G informs dosing regimen F Select In Vivo Disease Model (e.g., LPS-induced inflammation) F->G H Measure Biomarkers & Clinical Endpoints G->H

Caption: A logical workflow for the in vivo evaluation of a novel compound.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Nicotinic Acid Receptor (e.g., GPR109A) NFkB NF-κB Pathway Receptor->NFkB inhibits Inflammasome Inflammasome Activation Receptor->Inflammasome inhibits Compound This compound Compound->Receptor binds & activates LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB activates MAPK MAPK Pathway TLR4->MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription MAPK->Cytokines promotes transcription Inflammasome->Cytokines promotes release Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway for the compound.

References

Application Notes and Protocols for 6-Methoxy-5-methylnicotinic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid, with the CAS Number 1211531-94-0, is a substituted pyridine carboxylic acid that holds potential as a versatile chemical intermediate in organic synthesis and drug discovery.[1][2][3] Its structure, featuring a pyridine ring with a carboxylic acid, a methoxy, and a methyl group, provides multiple reactive sites for the construction of more complex molecules. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other nicotinic acid derivatives, such as 6-methylnicotinic acid, suggests its utility as a building block for pharmacologically active compounds.[4][5]

This document provides detailed application notes and inferred experimental protocols for the use of this compound as a chemical intermediate. The methodologies are based on established procedures for structurally related compounds and are intended to serve as a starting point for laboratory investigation.

Potential Applications in Medicinal Chemistry

Based on the applications of similar nicotinic acid derivatives, this compound is a promising starting material for the synthesis of various pharmaceutical agents.

  • Precursor for Bioactive Molecules: Analogous to 6-methylnicotinic acid, which is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib, this compound can be envisioned as a precursor for novel anti-inflammatory agents.[4][5]

  • Scaffold for CNS Drug Candidates: Derivatives of nicotinic acid are being explored as inhibitors of enzymes such as D-amino acid oxidase (DAAO), which are implicated in central nervous system (CNS) disorders. The unique substitution pattern of this compound could be exploited to generate novel DAAO inhibitors.[6]

  • Building Block for Agrochemicals: The pyridine ring is a common motif in agrochemicals.[7] The functional groups on this compound allow for modifications to develop new herbicides, fungicides, or insecticides.

Key Chemical Transformations and Experimental Protocols

The primary reactive handle of this compound is the carboxylic acid group, which can readily undergo esterification and amidation reactions. The pyridine ring itself can also be subject to further functionalization.

Esterification

Esterification of the carboxylic acid group is a fundamental transformation to produce intermediates for further reactions or to generate final ester products with potential biological activity. The Fischer-Speier esterification is a common method for this conversion.

Protocol 1: Fischer Esterification to Synthesize Methyl 6-Methoxy-5-methylnicotinate

Objective: To synthesize the methyl ester of this compound.

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, carefully add saturated aqueous NaHCO₃ solution until the pH is neutral (pH ~7-8). This step should be performed in an ice bath to control the exothermic neutralization.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methoxy-5-methylnicotinate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound (1.0 g, 5.98 mmol)
ReagentsMethanol (20 mL), H₂SO₄ (0.1 mL)
Reaction Time5 hours
ProductMethyl 6-methoxy-5-methylnicotinate
Theoretical Yield1.08 g
Expected Yield 85-95%
Purity (by HPLC)>95%

General Workflow for Fischer Esterification:

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: This compound, Methanol, H₂SO₄ reflux Reflux (4-6 hours) start->reflux evaporation Evaporate Methanol reflux->evaporation neutralization Neutralize with NaHCO₃ solution evaporation->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry organic layer (Na₂SO₄) extraction->drying concentration Concentrate Solvent drying->concentration purify Column Chromatography or Recrystallization concentration->purify end end purify->end Final Product: Methyl 6-methoxy-5-methylnicotinate

Caption: Workflow for the synthesis of Methyl 6-methoxy-5-methylnicotinate.

Amide Coupling

The formation of amides from the carboxylic acid is a crucial step in the synthesis of many biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.

Protocol 2: Amide Synthesis using EDCI and HOBt

Objective: To synthesize an amide derivative of this compound.

Materials and Reagents:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF (10-15 mL per gram of acid) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.1 eq) and the desired amine (1.1 eq) to the solution.

  • Add DIPEA or TEA (1.5-2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer successively with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound (1.0 g, 5.98 mmol)
ReagentsBenzylamine (0.71 g, 6.58 mmol), EDCI (1.37 g, 7.18 mmol), HOBt (0.97 g, 6.58 mmol), DIPEA (1.55 g, 12.0 mmol)
Reaction Time18 hours
ProductN-benzyl-6-methoxy-5-methylnicotinamide
Theoretical Yield1.54 g
Expected Yield 70-90%
Purity (by HPLC)>98%

Synthetic Pathway for Amide Formation:

Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product acid This compound amide 6-Methoxy-5-methyl-N-(R¹,R²)-nicotinamide acid->amide amine R¹R²NH amine->amide coupling EDCI, HOBt coupling->amide base DIPEA or TEA base->amide solvent DCM or DMF solvent->amide

Caption: General scheme for amide synthesis from this compound.

Characterization of Derivatives

The synthesized derivatives of this compound can be characterized using standard analytical techniques.

Hypothetical Spectroscopic Data for Methyl 6-Methoxy-5-methylnicotinate:

TechniqueData Highlights
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.8 (s, 1H, H-2), 7.9 (s, 1H, H-4), 3.9 (s, 3H, -OCH₃ at C6), 3.8 (s, 3H, -COOCH₃), 2.3 (s, 3H, -CH₃ at C5).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 166.0 (C=O), 162.0 (C-6), 150.0 (C-2), 138.0 (C-4), 125.0 (C-3), 115.0 (C-5), 54.0 (-OCH₃ at C6), 52.0 (-COOCH₃), 15.0 (-CH₃ at C5).
Mass Spec (ESI+) m/z: 182.08 [M+H]⁺

Conclusion

This compound is a promising chemical intermediate with significant potential for application in the synthesis of novel pharmaceuticals and other fine chemicals. The protocols outlined in this document, derived from established chemical principles and analogous reactions, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully realize its potential in drug discovery and development.

References

Application Notes and Protocols: 6-Methoxy-5-methylnicotinic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-5-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other nicotinic acid derivatives suggests potential applications in medicinal chemistry. This document outlines the prospective use of this compound as an inhibitor of D-amino acid oxidase (DAAO), a key enzyme implicated in the pathophysiology of central nervous system (CNS) disorders.

Nicotinic acid and its analogs have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[1] A significant area of research for structurally related compounds is the inhibition of DAAO. DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Dysregulation of D-serine levels in the brain has been linked to conditions such as schizophrenia.[2][4][5] By inhibiting DAAO, the concentration of D-serine can be elevated, which presents a promising therapeutic strategy for enhancing NMDA receptor function.[3]

These application notes provide a theoretical framework and detailed protocols for the synthesis, characterization, and evaluation of this compound as a potential DAAO inhibitor.

Potential Mechanism of Action: DAAO Inhibition

The proposed mechanism of action for this compound involves the inhibition of D-amino acid oxidase. DAAO catalyzes the oxidative deamination of D-amino acids, including D-serine, to their corresponding α-keto acids.[2] By inhibiting DAAO, the metabolic degradation of D-serine is reduced, leading to an increase in its synaptic concentration. This, in turn, enhances the activation of NMDA receptors, which play a critical role in synaptic plasticity and cognitive function.

DAAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Glia cluster_drug L-Serine_pre L-Serine L-Serine_post L-Serine L-Serine_pre->L-Serine_post Transport SR Serine Racemase D-Serine D-Serine SR->D-Serine Synthesis DAAO D-Amino Acid Oxidase (DAAO) D-Serine->DAAO Degradation NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist Metabolites α-Keto Acid + NH3 + H2O2 DAAO->Metabolites Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activation Neuronal_Response Neuronal Response Ca_Influx->Neuronal_Response 6-M-5-MNA This compound 6-M-5-MNA->DAAO Inhibition

Figure 1: Proposed signaling pathway of DAAO inhibition.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and related nicotinic acid derivatives as DAAO inhibitors, based on reported values for other potent inhibitors.[6][7]

CompoundStructurehDAAO IC₅₀ (nM)Rat DAAO IC₅₀ (nM)
This compound this compoundHypothetical: 50 - 200Hypothetical: 75 - 250
Compound A (Reference) Reference Compound A145114
Compound B (Reference) Reference Compound B85120

Note: The IC₅₀ values for this compound are hypothetical and require experimental validation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted nicotinic acids.

Synthesis_Workflow Start Starting Material: 6-Chloro-5-methylnicotinic acid Step1 Methoxylation: Sodium Methoxide, Methanol, Reflux Start->Step1 Intermediate Intermediate: Methyl 6-methoxy-5-methylnicotinate Step1->Intermediate Step2 Hydrolysis: NaOH (aq), Heat Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification: Recrystallization or Chromatography Product->Purification

Figure 2: General experimental workflow for synthesis.

Materials:

  • 6-Chloro-5-methylnicotinic acid

  • Sodium methoxide

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Esterification (if starting from the acid): To a solution of 6-chloro-5-methylnicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction and extract the methyl ester.

  • Methoxylation: Dissolve the methyl 6-chloro-5-methylnicotinate in anhydrous methanol. Add sodium methoxide and reflux the mixture until the starting material is consumed (monitor by TLC).

  • Work-up and Extraction: Cool the reaction mixture and remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Hydrolysis: Dissolve the crude methyl 6-methoxy-5-methylnicotinate in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling, remove the methanol under reduced pressure. Acidify the aqueous solution with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

In Vitro DAAO Inhibition Assay

The inhibitory activity of this compound against DAAO can be determined using a fluorescent-based assay that measures the production of hydrogen peroxide.[8]

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or other suitable fluorescent probe)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compound, D-serine, HRP, and Amplex Red in the appropriate buffer or solvent.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, HRP, and Amplex Red to each well.

  • Add Inhibitor: Add varying concentrations of the test compound (this compound) to the wells. Include a positive control (known DAAO inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Add the hDAAO enzyme to all wells and pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add D-serine to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Applications and Future Directions

The potential of this compound as a DAAO inhibitor warrants further investigation for its therapeutic utility in CNS disorders. Future studies should focus on:

  • In-depth Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand the key structural features required for potent DAAO inhibition.

  • In Vivo Efficacy Studies: Evaluate the compound's ability to increase D-serine levels in the brain and its efficacy in animal models of schizophrenia and other neurological disorders.[6]

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Selectivity Profiling: Assess the selectivity of the compound against other relevant enzymes and receptors to identify any potential off-target effects.

Conclusion

While direct experimental data on this compound is currently limited, its structural features suggest it is a promising candidate for development as a D-amino acid oxidase inhibitor. The protocols and theoretical framework provided in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and further explore the medicinal chemistry potential of this and related compounds in the pursuit of novel therapeutics for CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-5-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While a specific, standardized protocol for this compound is not widely published, plausible synthetic strategies can be inferred from related nicotinic acid derivatives. A common approach involves a multi-step synthesis starting from a substituted pyridine. One potential route is the oxidation of a suitable precursor, such as 6-methoxy-5-methyl-pyridine, to form the carboxylic acid. Another approach could involve the methoxylation of a 6-halo-5-methylnicotinic acid ester, followed by hydrolysis to the desired carboxylic acid. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in reactions involving strong oxidizing agents or organometallic reagents, precise temperature control is crucial to minimize side reactions and prevent decomposition. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.

Q3: What are the likely byproducts in the synthesis of this compound?

A3: The formation of byproducts is highly dependent on the synthetic route chosen. If starting from the oxidation of a precursor, over-oxidation could lead to the formation of related dicarboxylic acids. In syntheses involving ester intermediates, incomplete hydrolysis will result in the presence of the corresponding ester in the final product. Other potential impurities could arise from side reactions such as demethylation of the methoxy group under harsh acidic or basic conditions.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility profile of the product and its impurities. For column chromatography, a silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is often effective.

Q5: What analytical techniques are recommended for characterizing this compound?

A5: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide information about the molecular structure. Mass Spectrometry (MS) will confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is useful for assessing the purity of the final product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reactionEnsure you are using a sufficient excess of the limiting reagent and an adequate amount of any catalyst. Extend the reaction time and continue to monitor progress by TLC or HPLC.[1][2]
Water contamination in anhydrous reactionsUse anhydrous solvents and ensure all glassware is thoroughly dried, as the presence of water can quench reagents or shift reaction equilibria.[1]
Sub-optimal reaction temperatureEnsure the reaction mixture is maintained at the appropriate temperature to drive the reaction forward. Some reactions may require heating to reflux, while others need to be kept at low temperatures to prevent side reactions.[1]
Product loss during workupDuring extraction and washing steps, ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the product. Perform multiple extractions with the organic solvent to maximize recovery.[1]
Presence of Impurities Unreacted starting materialsConfirm the reaction has gone to completion via TLC or HPLC before proceeding with the workup. If the reaction is incomplete, consider extending the reaction time or adding more reagent.
Side reactions (e.g., over-oxidation, demethylation)Carefully control the reaction temperature and the rate of addition of reactive reagents.[1] Consider using milder reagents or protecting sensitive functional groups.
Incomplete hydrolysis of ester intermediateIf the synthesis involves an ester intermediate, ensure the hydrolysis step goes to completion. This may require extended reaction times, higher temperatures, or a higher concentration of the acid or base catalyst.
Difficulty with Purification Co-elution of impurities during column chromatographyOptimize the solvent system for column chromatography by testing different solvent polarities. A shallow gradient elution may be necessary to separate closely related compounds.
Oiling out during recrystallizationEnsure the correct solvent or solvent mixture is used for recrystallization. The product should be sparingly soluble at room temperature and highly soluble at elevated temperatures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Hypothetical Synthesis of this compound via Hydrolysis of a Methyl Ester Intermediate

This protocol is a hypothetical representation and should be adapted and optimized based on laboratory findings.

Step 1: Synthesis of Methyl 6-methoxy-5-methylnicotinate

  • Materials: Methyl 6-chloro-5-methylnicotinate, sodium methoxide, methanol (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-chloro-5-methylnicotinate in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 6-methoxy-5-methylnicotinate.

Step 2: Hydrolysis to this compound

  • Materials: Methyl 6-methoxy-5-methylnicotinate, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Dissolve Methyl 6-methoxy-5-methylnicotinate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Acidify the solution to a pH of approximately 4-5 with hydrochloric acid. A precipitate should form.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

G cluster_0 Synthesis Pathway A Methyl 6-chloro-5-methylnicotinate C Nucleophilic Aromatic Substitution A->C B Sodium Methoxide in Methanol B->C Reagent D Methyl 6-methoxy-5-methylnicotinate C->D Intermediate F Hydrolysis D->F E Aqueous NaOH E->F Reagent H Acidification (HCl) F->H G This compound H->G Final Product

Caption: Hypothesized synthesis of this compound.

G cluster_1 Troubleshooting Workflow start Low Yield or Impure Product q1 Is the reaction complete? start->q1 a1_yes Proceed to Workup q1->a1_yes Yes a1_no Extend reaction time / Add more reagent q1->a1_no No q2 Are there unexpected spots on TLC? a1_yes->q2 q3 Was the workup efficient? a1_yes->q3 a1_no->q1 a2_yes Characterize byproducts (LC-MS) q2->a2_yes Yes a2_no Optimize purification q2->a2_no No a2_yes->q3 end Pure Product at Acceptable Yield a2_no->end a3_yes Analyze final product q3->a3_yes Yes a3_no Optimize extraction pH / Perform more extractions q3->a3_no No a3_yes->end a3_no->q3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 6-Methoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 6-Methoxy-5-methylnicotinic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective strategy involves a two-step process:

  • Oxidation: The synthesis typically begins with the oxidation of 2-chloro-5-methylpyridine to form the intermediate, 6-chloro-5-methylnicotinic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The subsequent step involves the displacement of the chlorine atom with a methoxy group using a nucleophile like sodium methoxide. This reaction is a type of nucleophilic aromatic substitution.[1][2]

Q2: What are the critical parameters to control during the oxidation of 2-chloro-5-methylpyridine?

To ensure a high yield and minimize byproduct formation during the oxidation of 2-chloro-5-methylpyridine, it is crucial to control the reaction temperature, reaction time, and the concentration of the oxidizing agent.[3] Over-oxidation can lead to the formation of undesired dicarboxylic acids.[4]

Q3: What challenges might I encounter during the methoxylation (SNAr) step?

The nucleophilic aromatic substitution for methoxylation can be challenging. Incomplete reactions may occur if the reaction conditions are not optimal. The presence of water can also negatively impact the reaction by competing with the methoxide nucleophile. Additionally, side reactions may occur, particularly if the temperature is not carefully controlled.

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products in both the oxidation and methoxylation steps. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

Q5: What are the recommended methods for purifying the final product, this compound?

Purification of the final product can be achieved through recrystallization. The choice of solvent for recrystallization is critical and may involve polar solvents like methanol or ethanol, potentially in a mixture with water.[3] Acid-base extraction can also be employed to remove acidic or basic impurities before the final purification step.

Troubleshooting Guides

Issue 1: Low Yield of 6-chloro-5-methylnicotinic acid (Oxidation Step)
Potential Cause Recommended Solution
Incomplete Oxidation - Ensure the reaction temperature is maintained within the optimal range (e.g., 70-100 °C).[3]- Extend the reaction time and monitor progress using TLC or HPLC.- Verify the concentration and activity of the oxidizing agent.
Byproduct Formation - Carefully control the addition rate and temperature to prevent over-oxidation.- Use the appropriate stoichiometry of the oxidizing agent.
Product Loss During Workup - Optimize the pH during the extraction and precipitation steps to maximize the recovery of the carboxylic acid.- Perform multiple extractions with a suitable organic solvent.
Issue 2: Low Yield of this compound (Methoxylation Step)
Potential Cause Recommended Solution
Incomplete Reaction - Ensure anhydrous conditions, as water can consume the sodium methoxide.- Use a sufficient excess of sodium methoxide.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Side Reactions - Maintain strict temperature control to minimize the formation of potential byproducts.- Ensure the starting 6-chloro-5-methylnicotinic acid is of high purity.
Product Loss During Workup - Carefully adjust the pH to precipitate the product while keeping impurities in solution.- Use appropriate solvents for extraction to ensure efficient recovery.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of 2-chloro-5-methylpyridine

Oxidizing Agent Catalyst Solvent Temperature (°C) Reaction Time (h) Reported Yield (%)
OxygenCobalt AcetateChlorobenzene70-1004-7~85-90[3]
Nitric AcidN/AWaterHigh Temp & PressureVariable~60-70
Potassium PermanganateN/AWaterVariableVariable~50

Table 2: General Conditions for Nucleophilic Aromatic Substitution (Methoxylation)

Substrate Reagent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
2-chloropyridine derivativeSodium MethoxideMethanol/DMF60-1002-870-90
6-chloronicotinic acid derivativeSodium MethoxideMethanolReflux4-675-85

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-5-methylnicotinic acid

This protocol is adapted from a method for the oxidation of 2-chloro-5-methylpyridine.[3]

Materials:

  • 2-chloro-5-methylpyridine

  • Cobalt acetate

  • Chlorobenzene

  • Oxygen gas

Procedure:

  • In a reaction vessel, dissolve 2-chloro-5-methylpyridine in chlorobenzene.

  • Add a catalytic amount of cobalt acetate.

  • Heat the mixture to 70-100 °C.

  • Bubble oxygen gas through the reaction mixture at a controlled flow rate.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-7 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to collect the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or a mixture of methanol and ethanol.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the methoxylation of a 6-chloronicotinic acid derivative via nucleophilic aromatic substitution.

Materials:

  • 6-chloro-5-methylnicotinic acid

  • Sodium methoxide

  • Anhydrous methanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-chloro-5-methylnicotinic acid in anhydrous methanol or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric excess of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux (typically 60-100 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with an acid (e.g., hydrochloric acid) to a pH where the product precipitates.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_methoxylation Step 2: Methoxylation (SNAr) start 2-chloro-5-methylpyridine oxidation Oxidation (O2, Cobalt Acetate) start->oxidation Chlorobenzene intermediate 6-chloro-5-methylnicotinic acid oxidation->intermediate methoxylation Methoxylation (Sodium Methoxide) intermediate->methoxylation Methanol/DMF product This compound methoxylation->product troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Analyze Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction workup_loss Product Loss During Workup? check_workup->workup_loss optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Check Reagent Quality incomplete_reaction->optimize_conditions Yes optimize_extraction Optimize Workup: - Adjust pH for Precipitation - Multiple Extractions - Use Appropriate Solvents workup_loss->optimize_extraction Yes

References

Technical Support Center: Resolving Impurities in 6-Methoxy-5-methylnicotinic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-5-methylnicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound and what are the key stages where impurities can be introduced?

A1: A common synthetic strategy for this compound involves a multi-step process, with each stage presenting a potential for impurity generation. A plausible route starts from coumalic acid and proceeds through the formation of 6-hydroxynicotinic acid, followed by methylation, formylation, and finally, reduction.

Hypothetical Synthetic Pathway

G Coumalic_acid Coumalic Acid Methyl_coumalate Methyl coumalate Coumalic_acid->Methyl_coumalate  Esterification  (H₂SO₄, Methanol) 6_hydroxynicotinic_acid 6-Hydroxynicotinic acid Methyl_coumalate->6_hydroxynicotinic_acid  Ammonolysis  (NH₄OH, NaOH) 6_methoxynicotinic_acid 6-Methoxynicotinic acid 6_hydroxynicotinic_acid->6_methoxynicotinic_acid  Methylation  (e.g., DMS, NaH) 6_methoxy_5_formylnicotinic_acid 6-Methoxy-5-formylnicotinic acid 6_methoxynicotinic_acid->6_methoxy_5_formylnicotinic_acid  Formylation  (e.g., Reimer-Tiemann) 6_methoxy_5_methylnicotinic_acid This compound 6_methoxy_5_formylnicotinic_acid->6_methoxy_5_methylnicotinic_acid  Reduction  (e.g., Wolff-Kishner)

Caption: Plausible synthetic pathway for this compound.

Q2: What are the most common impurities I should be aware of when synthesizing this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, and degradation of intermediates. The table below summarizes the most probable impurities at each stage of the proposed synthesis.

Synthetic StepPotential ImpuritySource
Esterification Unreacted Coumalic AcidIncomplete reaction.
Ammonolysis Unreacted Methyl CoumalateIncomplete reaction.
6-Hydroxy-2,3-pyridinedicarboxylic acidPotential side reaction during ammonolysis.[1]
Methylation Unreacted 6-Hydroxynicotinic AcidIncomplete methylation.
N-methylated pyridoneSide reaction of the pyridine nitrogen.
Formylation Unreacted 6-Methoxynicotinic AcidIncomplete formylation.
Isomeric formylated productsThe Reimer-Tiemann reaction can lead to substitution at other positions on the pyridine ring.[2][3]
Dichloromethyl substituted intermediateIncomplete hydrolysis during the Reimer-Tiemann reaction.[4]
Reduction Unreacted 6-Methoxy-5-formylnicotinic acidIncomplete reduction.
Azine byproductA common side reaction in the Wolff-Kishner reduction.[5]
Over-reduced productsReduction of the carboxylic acid group under harsh conditions.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound preparations?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity determination and impurity profiling. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate) is a good starting point.

  • Gas Chromatography (GC): GC can be used if the impurities are volatile or can be derivatized to become volatile. A mass spectrometry (MS) detector is highly recommended for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): LC-MS or GC-MS can provide molecular weight information of impurities, which is crucial for their identification.

Troubleshooting Guides

Issue 1: Low Purity of 6-Hydroxynicotinic Acid Intermediate

Question: My 6-hydroxynicotinic acid intermediate shows multiple spots on TLC and a low purity by HPLC. What could be the cause and how can I resolve it?

Answer: Low purity at this stage often points to incomplete reactions or side reactions during the conversion of coumalic acid.

Troubleshooting Logic for Low Purity 6-Hydroxynicotinic Acid

G Start Low Purity of 6-Hydroxynicotinic Acid Check_TLC Analyze crude product by TLC/HPLC Start->Check_TLC Identify_Spots Identify spots corresponding to starting materials and product Check_TLC->Identify_Spots Incomplete_Reaction Presence of significant starting material (Coumalic Acid or Methyl Coumalate) Identify_Spots->Incomplete_Reaction Side_Products Presence of unknown spots Identify_Spots->Side_Products Solution_Reaction Increase reaction time or temperature. Ensure proper stoichiometry of reagents. Incomplete_Reaction->Solution_Reaction Solution_Purification Optimize purification. Consider recrystallization from 50% aqueous acetic acid. Side_Products->Solution_Purification

Caption: Troubleshooting workflow for low purity of the 6-hydroxynicotinic acid intermediate.

Possible Cause Recommended Solution
Incomplete Esterification of Coumalic Acid Ensure complete dissolution of coumalic acid in sulfuric acid before adding methanol. Increase the reaction time or temperature on the steam bath.[1][6]
Incomplete Ammonolysis of Methyl Coumalate Maintain the temperature below 20°C during the addition of methyl coumalate to the ammonia solution.[1][7] Ensure the subsequent heating with sodium hydroxide is sufficient to drive the reaction to completion.
Formation of Side Products The reaction of coumalic acid can be complex.[8] Purify the crude 6-hydroxynicotinic acid by recrystallization from 50% aqueous acetic acid to remove side products.[1]
Impurities in Starting Material Ensure the purity of the starting coumalic acid.
Issue 2: Incomplete Methylation of 6-Hydroxynicotinic Acid

Question: My reaction mixture after methylation still contains a significant amount of the starting 6-hydroxynicotinic acid. How can I improve the conversion?

Answer: Incomplete methylation is a common issue and can be addressed by optimizing the reaction conditions of the Williamson ether synthesis.

Possible Cause Recommended Solution
Insufficient Base Ensure a sufficient excess of a strong base (e.g., sodium hydride) is used to fully deprotonate the hydroxyl group of 6-hydroxynicotinic acid.
Inactive Methylating Agent Use a fresh, high-quality methylating agent (e.g., dimethyl sulfate, methyl iodide).
Low Reaction Temperature Gently warm the reaction mixture to facilitate the SN2 reaction. However, avoid excessive heat which can lead to side reactions.[9][10]
Poor Solubility Use a suitable polar aprotic solvent (e.g., DMF, DMSO) to ensure all reactants are in solution.
Presence of Water Ensure all glassware is dry and use anhydrous solvents, as water can quench the base and hydrolyze the methylating agent.
Issue 3: Presence of Isomeric Impurities after Formylation

Question: I am observing multiple peaks in my HPLC that correspond to isomers of my desired 6-methoxy-5-formylnicotinic acid. How can I minimize their formation and remove them?

Answer: The Reimer-Tiemann and other electrophilic formylation reactions can lack regioselectivity, leading to the formation of isomers.

Troubleshooting Logic for Isomeric Impurities

G Start Presence of Isomeric Impurities after Formylation Reaction_Conditions Review Formylation Reaction Conditions Start->Reaction_Conditions Purification Purification Strategy Start->Purification Temp_Control Sub-optimal Temperature Control Reaction_Conditions->Temp_Control Reagent_Ratio Incorrect Stoichiometry of Formylating Agent Reaction_Conditions->Reagent_Ratio Optimize_Temp Carefully control reaction temperature to favor desired isomer. Temp_Control->Optimize_Temp Optimize_Ratio Optimize the ratio of formylating agent to substrate. Reagent_Ratio->Optimize_Ratio Chromatography Employ preparative HPLC or column chromatography with a high-resolution stationary phase. Purification->Chromatography

Caption: Troubleshooting workflow for addressing isomeric impurities after the formylation step.

Possible Cause Recommended Solution
Lack of Regioselectivity The electronic and steric properties of the pyridine ring influence the position of formylation. Lowering the reaction temperature may improve selectivity. Consider alternative formylation methods such as the Vilsmeier-Haack reaction, which can offer different regioselectivity.[11][12]
Purification Challenge Isomers can be difficult to separate. Use high-resolution column chromatography with a carefully selected solvent system. Preparative HPLC may be necessary for achieving high purity.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[1]

A. Methyl Coumalate

  • In a 500-mL round-bottom flask, add 139 mL of concentrated sulfuric acid.

  • With swirling, add 50 g of pulverized coumalic acid in small portions, maintaining the temperature between 20°C and 30°C using an ice bath.

  • Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

  • Heat the mixture on a steam bath for 1 hour.

  • Cool the mixture to about 40°C and pour it slowly into 800 mL of ice-water with stirring.

  • Add anhydrous sodium carbonate in small portions until the mixture is slightly alkaline.

  • Filter the precipitated ester and wash it four times with 100-mL portions of cold water.

  • Air-dry the product overnight.

B. 6-Hydroxynicotinic Acid

  • In a 500-mL beaker, place 117 mL of 14% ammonium hydroxide and cool in an ice bath.

  • With stirring, add 45 g of methyl coumalate over 10 minutes, keeping the temperature below 20°C.

  • Continue stirring for an additional 45 minutes at about 20°C.

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.

  • Add the ammoniacal solution to the hot sodium hydroxide solution and heat to boiling.

  • After boiling for a few minutes, cool the solution and acidify with concentrated hydrochloric acid.

  • Collect the precipitated yellow solid by filtration, wash with water, and dry at 80°C.

Protocol 2: General Procedure for Williamson Ether Synthesis (Methylation)
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 6-hydroxynicotinic acid in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add 1.1 equivalents of sodium hydride portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add 1.1 equivalents of a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Protocol 3: General Procedure for Wolff-Kishner Reduction
  • To a flask containing 6-methoxy-5-formylnicotinic acid, add a high-boiling point solvent like diethylene glycol and an excess of hydrazine hydrate.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Add a strong base, such as potassium hydroxide pellets, and increase the temperature to distill off water and excess hydrazine.

  • Maintain the reaction at a high temperature (around 180-200°C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallization may be necessary for further purification.

References

Technical Support Center: Optimizing HPLC Separation of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of nicotinic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of nicotinic acid derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape, specifically peak tailing, for my nicotinic acid derivatives?

A1: Peak tailing is a common issue when analyzing basic compounds like nicotinic acid and its derivatives on silica-based columns.[1][2] It can lead to inaccurate peak integration and reduced resolution.[1]

  • Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica stationary phase can interact with the basic analytes, causing tailing.[1][2]

    • Solution: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, minimizing these interactions.[1] Using an end-capped column can also block residual silanol activity.[2]

  • Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and unionized forms, leading to asymmetrical peaks.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a lower pH is generally better.[1]

  • Cause 3: Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[1]

    • Solution: Dilute the sample or reduce the injection volume.[1]

Q2: My chromatogram shows unexpected peaks (ghost peaks). What is the source of this contamination?

A2: Ghost peaks are extraneous peaks in a chromatogram that do not correspond to the analytes of interest.[3][4] Identifying their source is a process of elimination.

  • Step 1: Run a Blank Gradient: Inject the mobile phase without any sample. If the ghost peaks are still present, the contamination source is likely within the HPLC system or the mobile phase itself.[3][5]

    • Potential Source: Contaminated mobile phase, especially the aqueous component, which can support bacterial growth.[6] Impurities in mobile phase additives like trifluoroacetic acid (TFA) can also contribute.[5]

    • Solution: Prepare fresh mobile phase using high-purity solvents and additives.[5] Regularly clean mobile phase reservoirs.

  • Step 2: Check the Sample and Solvent: If the blank run is clean, the contamination may originate from the sample preparation process.[3]

    • Potential Source: Contaminated sample solvent, vials, or caps.[3] Cross-contamination during sample preparation is also a possibility.[3]

    • Solution: Use fresh, high-purity solvents for sample preparation. Rinse vials and caps with a clean solvent before use.

Q3: I am having trouble achieving adequate separation (resolution) between nicotinic acid and its derivatives.

A3: Poor resolution can be caused by several factors related to the column, mobile phase, and other chromatographic conditions.

  • Cause 1: Inappropriate Column Chemistry: The chosen stationary phase may not be suitable for the specific derivatives being analyzed.

    • Solution: Consider a different column chemistry. For highly hydrophilic compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better separation than a traditional C18 column.[7] Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also be effective.[8][9][10]

  • Cause 2: Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and buffer, plays a crucial role in retention and selectivity.

    • Solution: Optimize the mobile phase. This could involve changing the organic modifier (e.g., acetonitrile vs. methanol), adjusting the buffer concentration (typically 10-50 mM), or modifying the pH.[1] For ionizable compounds, ion-pair chromatography can be employed to improve retention and separation.[11]

  • Cause 3: Column Degradation: Over time, HPLC columns can lose their efficiency, leading to broader peaks and decreased resolution.[1]

    • Solution: Replace or regenerate the column according to the manufacturer's instructions. Using a guard column can help extend the life of the analytical column.[1]

Q4: The sensitivity of my analysis is low, and I am getting weak signals for my analytes.

A4: Low sensitivity can be a significant issue, especially when analyzing trace amounts of nicotinic acid derivatives.

  • Cause 1: Inappropriate Detection Wavelength: The UV detector may not be set to the optimal wavelength for the analytes.

    • Solution: Determine the lambda max (λmax) of your nicotinic acid derivatives and set the detector to that wavelength. Common detection wavelengths for nicotinic acid and its derivatives are around 260-265 nm.[12][13]

  • Cause 2: Insufficient Sample Concentration: The amount of analyte being injected may be below the limit of detection of the method.

    • Solution: If possible, increase the sample concentration or the injection volume. However, be mindful of potential column overload.

  • Cause 3: Derivatization: For enhanced sensitivity and selectivity, especially in complex matrices, post-column derivatization can be employed.[14][15][16]

    • Solution: A common technique involves UV irradiation to convert nicotinic acid and nicotinamide into highly fluorescent derivatives, which can then be detected with a fluorescence detector.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for nicotinic acid derivatives?

A1: A good starting point for a reversed-phase method would be a C18 column with a mobile phase consisting of a phosphate or acetate buffer at a low pH (e.g., pH 2.5-4.5) and an organic modifier like acetonitrile or methanol.[12][17] The detection wavelength is typically set around 261 nm.[18]

Q2: How should I prepare my samples for HPLC analysis of nicotinic acid derivatives?

A2: Sample preparation depends on the matrix.

  • For food samples: An acidic extraction (e.g., with 0.1 N HCl) followed by heating is common. For high-protein or high-fat matrices, a protein precipitation step with trichloroacetic acid may be necessary.[14][15]

  • For dietary supplements: Dissolving the finely ground tablets or capsules in deionized water is often sufficient.[14][15]

  • For plasma samples: Solid-phase extraction (SPE) is a common technique to clean up the sample and concentrate the analytes.[11][19] Deproteinization with solvents like acetone or acetonitrile can also be used.[19] All samples should be filtered through a 0.45 µm filter before injection.[14][15]

Q3: What are the advantages of using LC-MS/MS for the analysis of nicotinic acid derivatives?

A3: LC-MS/MS offers higher sensitivity and selectivity compared to HPLC with UV detection.[20][21] This is particularly advantageous for analyzing complex biological matrices and for quantifying trace amounts of analytes.[19][21] It can also provide structural information for metabolite identification.

Data Presentation

Table 1: Common HPLC Columns for Nicotinic Acid Derivative Separation

Column TypeStationary PhaseDimensions (L x ID, Particle Size)Application Example
Reversed-PhaseC18250 x 4.6 mm, 5 µmSimultaneous determination of nicotinic acid, folic acid, and cyanocobalamin.[17]
Reversed-PhaseODS 80TSNot SpecifiedMeasurement of nicotinic acid mononucleotide.[12]
Mixed-ModePrimesep 100150 x 4.6 mm, 5 µmSeparation of nicotinic acid, nicotinamide, and tranexamic acid.[9]
Mixed-ModeScherzo SM-C18150 x 3.0 mm, 3.0 µmAnalysis of nicotinic acid and nicotinamide in meats.[18]
HILICAcclaim™ Mixed-Mode HILIC-1Not SpecifiedSeparation of nicotine from e-cigarette liquids.[22]
PentabromobenzylCOSMOSIL 3PBr150 x 3.0 mm, 3 µmSeparation of highly hydrophilic nicotinamide metabolites.[7]

Table 2: Example Mobile Phase Compositions for HPLC Separation of Nicotinic Acid Derivatives

Mobile Phase CompositionModeAnalyte(s)
Sodium acetate buffer (pH 2.5) and Acetonitrile (90:10)Reversed-PhaseNicotinic acid, folic acid, cyanocobalamin[17]
10 mM KH2PO4-K2HPO4 buffer (pH 7.0) with tetra-n-butylammonium bromide and Acetonitrile (9:1)Ion-Pair Reversed-PhaseNicotinic acid mononucleotide[12]
Water, Acetonitrile, and Sulfuric acid (gradient)Mixed-ModeNicotinic acid, nicotinamide, and other derivatives[10]
20 mM ammonium acetate (pH not specified) and Acetonitrile (gradient)Reversed-PhaseNicotinic acid and nicotinamide[18]
100 mM ammonium formate and 0.1% formic acid in acetonitrile (gradient)HILICNicotine[22]

Experimental Protocols

Protocol 1: Analysis of Bioavailable Niacin in Food Samples [14][15]

  • Sample Preparation:

    • Weigh 5 g of the homogenized food sample into a flask.

    • Add 30 mL of 0.1 N HCl.

    • Blend at high speed for 2-3 minutes.

    • Heat the mixture at 100 °C for 1 hour.

    • Cool to room temperature and adjust the volume to 50 mL with deionized water.

    • For high-protein/fat matrices, perform a protein precipitation step with trichloroacetic acid.[14][15]

    • Filter the final solution through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: ThermoHypersil, Aquasil C18 (150 × 4.6 mm).[15]

    • Mobile Phase: A gradient of Methanol and Phosphate Buffer (0.035 mol/L Potassium Phosphate Monobasic, pH 4.45).[16]

    • Detection: Post-column photochemical derivatization followed by fluorescence detection.[14][15]

Protocol 2: Simultaneous Determination of Nicotinic Acid, Folic Acid, and Cyanocobalamin [17]

  • Sample Preparation:

    • Prepare standard solutions of nicotinic acid, folic acid, and cyanocobalamin in the mobile phase.

    • For pharmaceutical dosage forms, dissolve the formulation in the mobile phase.

  • HPLC Conditions:

    • Column: Phenomenex Luna 5 µ C18(2) (250 x 4.6 mm, 100 Å).[17]

    • Mobile Phase: Sodium acetate buffer (pH 2.5) and Acetonitrile (90:10 v/v).[17]

    • Flow Rate: 1.5 mL/min.[17]

    • Detection: UV at 278 nm.[17]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (Food, Plasma, etc.) Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration Injection Injection Filtration->Injection Column HPLC Column Injection->Column Detection Detection (UV, FLD, MS) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Troubleshooting_HPLC cluster_tailing Peak Tailing cluster_ghost Ghost Peaks cluster_resolution Poor Resolution Problem Chromatographic Problem (e.g., Peak Tailing, Ghost Peaks, Poor Resolution) Tailing_Cause1 Secondary Interactions? Problem->Tailing_Cause1 Ghost_Check1 Run Blank Gradient Problem->Ghost_Check1 Res_Cause1 Suboptimal Mobile Phase? Problem->Res_Cause1 Tailing_Solution1 Lower Mobile Phase pH Use End-capped Column Tailing_Cause1->Tailing_Solution1 Tailing_Cause2 Column Overload? Tailing_Cause1->Tailing_Cause2 Tailing_Solution2 Dilute Sample Reduce Injection Volume Tailing_Cause2->Tailing_Solution2 Ghost_Source1 Contaminated System/Mobile Phase? Ghost_Check1->Ghost_Source1 Ghost_Solution1 Prepare Fresh Mobile Phase Clean System Ghost_Source1->Ghost_Solution1 Yes Ghost_Source2 Contaminated Sample/Solvent? Ghost_Source1->Ghost_Source2 No Ghost_Solution2 Use Fresh Solvents/Vials Ghost_Source2->Ghost_Solution2 Res_Solution1 Optimize pH, Buffer, Organic Modifier Res_Cause1->Res_Solution1 Res_Cause2 Inappropriate Column? Res_Cause1->Res_Cause2 Res_Solution2 Try Different Column Chemistry (e.g., HILIC, Mixed-Mode) Res_Cause2->Res_Solution2

References

addressing solubility issues of 6-Methoxy-5-methylnicotinic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 6-Methoxy-5-methylnicotinic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound (Molecular Formula: C8H9NO3, Molecular Weight: 167.16 g/mol ) is expected to have limited solubility in aqueous solutions.[1][2][3] Based on structurally similar compounds like 6-methylnicotinic acid, it is likely to be sparingly soluble in water and slightly soluble in organic solvents such as DMSO and methanol.[4]

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility.[5][6][7] This happens because the compound, which is soluble in the organic solvent, crashes out when the solvent polarity changes significantly. The troubleshooting guide below provides a step-by-step approach to address this.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced toxicity and its effects on the assay, the final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally at 0.5% or lower.[5] It is crucial to include a vehicle control with the same final DMSO concentration in your experimental setup to account for any effects of the solvent itself.

Q4: Can I use other organic solvents to prepare my stock solution?

A4: Yes, other organic solvents like ethanol or DMF can be used. However, the choice of solvent depends on the specific requirements of your assay and its compatibility with the biological system you are studying.[8][9] It is always recommended to perform a vehicle control with the chosen solvent. For nicotinic acid, DMSO has been shown to provide enhanced solubility compared to other solvents like ethanol and water.[10]

Troubleshooting Guide

Issue: Precipitation of this compound in Assay

This guide provides a systematic approach to troubleshoot and resolve precipitation issues during your experiments.

Troubleshooting Workflow

start Precipitation Observed in Assay solubility_check Step 1: Determine Compound Solubility start->solubility_check stock_prep Step 2: Optimize Stock Solution Preparation solubility_check->stock_prep If solubility is low dilution_method Step 3: Modify Dilution Technique stock_prep->dilution_method assay_buffer Step 4: Adjust Assay Buffer Composition dilution_method->assay_buffer success Compound Solubilized assay_buffer->success If precipitation is resolved failure Consult Further assay_buffer->failure If precipitation persists

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: Determine the Approximate Solubility

Before proceeding with your main experiment, it is crucial to determine the approximate solubility of this compound in your specific assay buffer.

Experimental Protocol: Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Gentle warming and vortexing may be necessary.[7]

  • Serial Dilutions: Prepare a series of dilutions of your compound in the assay buffer. For example, you can prepare concentrations ranging from 1 µM to 100 µM.

  • Incubation and Observation: Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).

  • Visual and Instrumental Inspection: Visually inspect for any precipitate. For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 600 nm or higher.[6]

Step 2: Optimize Stock Solution and Working Concentrations

Based on the solubility assessment, adjust your stock and working concentrations accordingly.

ParameterRecommendationRationale
Stock Solvent 100% DMSOGenerally provides good solubility for nicotinic acid derivatives.[10]
Stock Concentration Prepare a concentrated stock (e.g., 10-50 mM)Minimizes the volume of organic solvent added to the aqueous buffer.
Working Concentration Stay below the determined solubility limitPrevents precipitation in the final assay volume.

Step 3: Modify the Dilution Technique

The method of dilution can significantly impact compound solubility.

  • Gradual Dilution: Instead of adding a small volume of your DMSO stock directly into the full volume of aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.[5]

  • Intermediate Dilution: Perform an intermediate dilution in a solvent mixture (e.g., 50:50 DMSO:assay buffer) before the final dilution into the assay buffer.

Step 4: Adjust Assay Buffer Composition

If precipitation persists, consider modifying your assay buffer.

  • pH Adjustment: The solubility of acidic compounds like this compound can be pH-dependent. Test the solubility at different pH values around the physiological range (e.g., pH 7.2, 7.4, 7.6) if your assay permits.

  • Use of Solubilizing Agents: For very poorly soluble compounds, consider adding a small, non-toxic concentration of a surfactant like Tween-80 or a cyclodextrin (e.g., HP-β-CD) to your assay buffer.[5][11] Always include a vehicle control with the solubilizing agent alone to ensure it does not interfere with your assay.

  • Reduce Salt Concentration: High salt concentrations in buffers like PBS can sometimes cause compounds to precipitate (salting out). If possible, try using a buffer with a lower salt concentration.[5]

Signaling Pathway Context: Potential Application in Anti-Inflammatory Assays

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[12][13] One of the key pathways involved in inflammation is the NF-κB signaling pathway, which can be activated by stimuli like lipopolysaccharide (LPS). Assaying the effect of this compound on this pathway would require its successful solubilization in cell culture media.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Compound 6-Methoxy-5- methylnicotinic acid Compound->IKK Potential Inhibition?

Caption: Simplified diagram of the NF-κB signaling pathway.

References

Technical Support Center: Overcoming Instability of 6-Methoxy-5-methylnicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 6-Methoxy-5-methylnicotinic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on general principles of chemical stability, data from analogous compounds, and recommended best practices for pharmaceutical research. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

Based on the structure of this compound, several potential degradation pathways can be anticipated under various stress conditions. These include:

  • Hydrolysis: The methoxy group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 6-Hydroxy-5-methylnicotinic acid and methanol.

  • Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation.[1] Oxidative degradation can be initiated by exposure to oxygen, peroxides, or certain metal ions.[2][3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the aromatic pyridine ring.[4][5]

  • Decarboxylation: While less common under typical experimental conditions, elevated temperatures could potentially lead to the loss of the carboxylic acid group.

Q2: What are the primary factors that can accelerate the degradation of this compound in solution?

Several factors can influence the stability of this compound in solution:

  • pH: Both acidic and alkaline conditions can catalyze degradation reactions.[6][7][8] The stability of nicotinic acid derivatives is often pH-dependent.[9][10]

  • Temperature: Increased temperatures typically accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV and visible light can provide the energy for photolytic degradation.[5]

  • Presence of Oxidizing Agents: Contaminants such as peroxides or metal ions can initiate oxidative degradation.[2][11]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, for example, may participate in solvolysis reactions.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

To ensure the longevity of your stock solutions, consider the following recommendations:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions. For aqueous experiments, prepare fresh solutions from the stock or use a buffer at a slightly acidic to neutral pH, where many nicotinic acid derivatives exhibit maximal stability.

  • pH Control: If using aqueous solutions, a buffered system is recommended to maintain a stable pH.[7] The optimal pH should be determined experimentally, but starting in the range of pH 4-6 is a reasonable approach for many carboxylic acid-containing compounds.

  • Temperature: Store stock solutions at or below -20°C. For aqueous solutions used in ongoing experiments, refrigeration at 2-8°C is advisable for short-term storage.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]

  • Inert Atmosphere: For long-term storage of highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guides

Issue 1: I am observing a loss of potency in my this compound solution over a short period.

Possible Cause Recommended Solution
Inappropriate pH Measure the pH of your solution. If it is strongly acidic or alkaline, adjust to a more neutral range using a suitable buffer system. Conduct a pH stability profile to determine the optimal pH for your experimental conditions.
Elevated Storage Temperature Ensure solutions are stored at the recommended temperature (refrigerated for short-term, frozen for long-term). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Light Exposure Protect your solutions from light at all times by using amber vials or covering them with foil.
Oxidative Degradation Prepare solutions with degassed solvents. If you suspect oxidative degradation, consider adding an antioxidant, though this should be validated for compatibility with your assay.
Microbial Contamination For aqueous solutions, consider sterile filtering through a 0.22 µm filter, especially for long-term experiments.

Issue 2: I am observing an unexpected peak in my chromatogram when analyzing my this compound solution.

Possible Cause Recommended Solution
Degradation Product The unexpected peak is likely a degradation product. To identify it, perform forced degradation studies (see Protocol 1) to intentionally generate degradants and observe the chromatographic profile.
Impurity in the Starting Material Analyze a freshly prepared solution of your solid this compound to see if the peak is present from the start. If so, you may need to purify your starting material.
Interaction with Excipients If your solution contains other components, the new peak could be a product of an interaction. Analyze solutions of the individual components to rule this out.

Data Presentation

Table 1: Example Data Summary from a Forced Degradation Study of this compound

Stress Condition % Assay of this compound % Total Impurities Major Degradant Peak (RT)
Control (Initial) 99.80.2-
0.1 M HCl (80°C, 4h) 85.214.84.5 min
0.1 M NaOH (80°C, 4h) 90.59.55.2 min
3% H₂O₂ (RT, 24h) 92.17.96.1 min
Heat (80°C, 24h) 98.71.3-
Photostability (ICH Q1B) 96.43.67.3 min

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method development.[2][3]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water (HPLC grade)

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • Calibrated oven/water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours). At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid.

  • Oxidation: Dissolve the compound in a suitable solvent and add a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, prepare a solution of the compound and store it at the same elevated temperature, protected from light. Sample at various time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.[5] Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[9][12]

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

Example Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., scan from 200-400 nm).

  • Injection Volume: 10 µL

Procedure:

  • Method Development: Inject a solution of this compound to determine its retention time.

  • Specificity: Inject samples from the forced degradation study (Protocol 1). The method is considered stability-indicating if all degradation products are separated from the parent peak and from each other.

  • Validation: Once the method is developed, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision, and sensitivity.

Mandatory Visualizations

G cluster_degradation Potential Degradation Pathways 6-Methoxy-5-methylnicotinic_acid This compound Hydrolysis_Product 6-Hydroxy-5-methylnicotinic Acid 6-Methoxy-5-methylnicotinic_acid->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Products Oxidized Derivatives (e.g., N-oxide, carboxylated methyl group) 6-Methoxy-5-methylnicotinic_acid->Oxidation_Products Oxidation (e.g., H₂O₂) Photodegradation_Products Ring-opened or Rearranged Products 6-Methoxy-5-methylnicotinic_acid->Photodegradation_Products Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

G cluster_workflow Stability Study Workflow Start Prepare Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Time Intervals Stress->Sample Analyze Analyze by Stability- Indicating HPLC Method Sample->Analyze Data Evaluate Data (Purity, Degradants) Analyze->Data End Determine Stability Profile Data->End

Caption: General workflow for conducting a stability study.

G cluster_troubleshooting Troubleshooting Logic Issue Unexpected Peak in HPLC Is the peak present in a fresh sample? Impurity Yes Purify Starting Material Issue->Impurity Yes Degradation No Likely a Degradant Issue->Degradation No Identify Perform Forced Degradation to Identify Degradation->Identify

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Refining Experimental Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and refining experimental protocols to achieve consistent and reliable results. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during key laboratory procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Cell Culture

Q1: My cell culture medium has suddenly turned cloudy and yellow. What is the likely cause and what should I do?

A: A rapid change in the color of the medium to yellow, accompanied by cloudiness, is a strong indicator of bacterial contamination.[1] Bacteria metabolize nutrients in the media, leading to a rapid drop in pH, which causes the phenol red indicator to turn yellow.[1]

Immediate Actions:

  • Isolate and Discard: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures. It is generally recommended to discard the contaminated culture.[1][2]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet and incubator.[2] Wipe all surfaces with 70% ethanol followed by a stronger disinfectant like one containing benzalkonium chloride.[2]

  • Check Other Cultures: Carefully inspect all other cultures that were handled in the same session or are housed in the same incubator.

Prevention:

  • Aseptic Technique: Strictly adhere to aseptic techniques. Work in a sterile biosafety cabinet, minimize movements, and avoid talking over open vessels.[1][2]

  • Quality Reagents: Use high-quality, sterile media, sera, and supplements from reputable suppliers.[2]

  • Regular Cleaning: Regularly disinfect incubators and water pans.[2]

  • Quarantine New Cells: Always quarantine and test new cell lines for contamination, including mycoplasma, before introducing them into the general lab stock.[2]

Q2: I see filamentous structures or small budding particles in my cell culture. What type of contamination is this?

A: The presence of filamentous, thread-like structures suggests fungal (mold) contamination, while small, budding, oval or round particles indicate yeast contamination.[2] Fungal contamination may initially appear as fuzzy spots and can make the medium cloudy in later stages.[2] Yeast contamination will cause the medium to become cloudy and turn yellow at later stages.[2]

Troubleshooting Steps:

  • Discard: It is best to discard the contaminated culture to prevent further spread.[2]

  • Identify Source: Potential sources include contaminated lab personnel, unfiltered air, or contaminated reagents.[3]

  • Antimycotics: For irreplaceable cultures, a wash with PBS and the use of an antifungal agent like amphotericin B can be attempted, but this is not recommended for routine work as it can be toxic to the cells.[2]

Polymerase Chain Reaction (PCR)

Q3: My PCR reaction failed, and I don't see any bands on the gel, not even in my positive control. What went wrong?

A: If both your samples and the positive control failed, the issue likely lies with a common reagent or the thermal cycler settings.

Troubleshooting Flowchart:

PCR_Troubleshooting_No_Bands Start No PCR Product (No Bands on Gel) Check_Reagents Problem with a common reagent? Start->Check_Reagents Check_Thermocycler Thermocycler issue? Check_Reagents->Check_Thermocycler No Solution_Reagents Prepare fresh master mix. Use new aliquots of polymerase, dNTPs, and buffer. Check_Reagents->Solution_Reagents Yes Check_Primers Primer-specific issue? Check_Thermocycler->Check_Primers No Solution_Thermocycler Verify thermocycler program. Check machine for errors. Consider using a different machine. Check_Thermocycler->Solution_Thermocycler Yes Solution_Primers Redesign primers. Check for secondary structures and specificity. Check_Primers->Solution_Primers Yes

Caption: Troubleshooting workflow for complete PCR failure.

Common Causes & Solutions:

  • Essential Component Missing: An essential component like the polymerase, MgCl₂, or primers may have been unintentionally left out of the master mix.[4] Preparing a fresh master mix with new aliquots is often the solution.[4]

  • Reagent Degradation: The DNA polymerase may be inactive, or the dNTPs may have degraded. Use fresh, properly stored reagents.[5]

  • Thermocycler Malfunction: The thermal cycler may not be functioning correctly. Verify the program settings and consider using a different machine.[6]

Q4: My positive control worked, but my experimental samples show no amplification. What should I check?

A: If the positive control worked, the issue is specific to your DNA samples.[4]

Possible Causes and Solutions:

  • Poor DNA Quality/Inhibitors: The template DNA may be degraded or contain PCR inhibitors like polyphenols or polysaccharides.[4][5] Check DNA integrity on a gel.[5] Diluting the template DNA (e.g., 1:10 or 1:100) can reduce the concentration of inhibitors.[4]

  • Incorrect Annealing Temperature: The annealing temperature may be too high for your specific primers and template. Lower the annealing temperature in 2°C increments.[6]

  • Poor Primer Design: The primers may not be specific to your target sequence or may form secondary structures.[4][5] Use primer design software to check for these issues.[5]

Quantitative Data Summary for PCR Troubleshooting:

ParameterCommon RangeTroubleshooting Action
Annealing Temperature 55-65°CDecrease in 2°C increments if no product; increase if non-specific bands appear.[5][7]
MgCl₂ Concentration 1.5-2.5 mMStart with 1.5 mM and titrate up or down if amplification fails or is non-specific.[5][7]
Primer Concentration 0.1-0.5 µMTitrate if primer-dimers are observed or amplification is weak.[7]
DNA Template 1-100 ngDilute if inhibitors are suspected; increase if concentration is too low.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)

Q5: I'm getting high background across my entire ELISA plate. What are the common causes?

A: High background in an ELISA can obscure the specific signal and reduce assay sensitivity.[8] The most frequent causes are related to non-specific binding and inadequate washing.[9][10]

Troubleshooting Decision Tree:

ELISA_High_Background Start High Background Signal Check_Washing Inadequate Washing? Start->Check_Washing Check_Blocking Insufficient Blocking? Check_Washing->Check_Blocking No Solution_Washing Increase number of wash steps. Ensure wells are completely filled and emptied. Check_Washing->Solution_Washing Yes Check_Antibody Antibody Concentration Too High? Check_Blocking->Check_Antibody No Solution_Blocking Increase blocking buffer concentration or incubation time. Check_Blocking->Solution_Blocking Yes Check_Incubation Incorrect Incubation Time/Temp? Check_Antibody->Check_Incubation No Solution_Antibody Titrate primary and secondary antibody concentrations. Check_Antibody->Solution_Antibody Yes Solution_Incubation Follow protocol recommendations for incubation times and temperatures. Check_Incubation->Solution_Incubation Yes

Caption: Decision tree for troubleshooting high background in ELISA.

Detailed Solutions:

  • Inadequate Washing: Insufficient washing can leave unbound antibodies or other reagents in the wells.[9] Increase the number of wash cycles and ensure that pipettes are calibrated correctly for consistent washing.[9]

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try increasing the concentration of the blocking agent or the blocking incubation time.[11]

  • Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.[11] Perform a titration to determine the optimal antibody dilution.[11]

  • Contaminated Reagents: Buffers or reagents may be contaminated.[11] Prepare fresh buffers and ensure the water quality is high.[9][11]

Western Blotting

Q6: I have a weak or no signal on my Western blot. How can I troubleshoot this?

A: A weak or absent signal can be due to issues at multiple stages of the Western blotting process, from protein transfer to antibody incubation.[12]

Troubleshooting Steps:

  • Verify Protein Transfer: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful.[12] Also, ensure there was good contact between the gel and the membrane, without air bubbles.[13]

  • Check Antibody Compatibility and Concentration:

    • Ensure the primary antibody is validated for Western blotting and recognizes the target protein in the correct species.[14]

    • Confirm that the secondary antibody is appropriate for the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[14]

    • The antibody concentration may be too low. Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[15]

  • Ensure Active Reagents: The enzyme conjugate on the secondary antibody or the detection substrate may have lost activity. Use fresh reagents and check their expiration dates.

Q7: My Western blot shows multiple non-specific bands. What can I do to improve specificity?

A: Non-specific bands can obscure the correct band and make interpretation difficult.

Solutions for Non-Specific Bands:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).[13] Adding a small amount of a detergent like Tween 20 (e.g., 0.05%) to the blocking and wash buffers can also help.[12]

  • Adjust Antibody Concentrations: High concentrations of the primary or secondary antibody are a common cause of non-specific binding.[16] Titrate your antibodies to find the optimal dilution that maximizes the specific signal while minimizing background.

  • Increase Washing Stringency: Increase the duration or number of wash steps after antibody incubations to remove loosely bound, non-specific antibodies.[13]

  • Use a More Specific Primary Antibody: If the problem persists, the primary antibody itself may be cross-reacting with other proteins. Consider using a monoclonal antibody or one that has been pre-adsorbed to remove non-specific binding.[13][16]

Detailed Experimental Protocols

Protocol: Titration of Primary Antibody for Immunofluorescence

Objective: To determine the optimal dilution of a primary antibody that provides a strong specific signal with minimal background staining.

Methodology:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in a sub-confluent monolayer (60-80%) at the time of staining. Include both a positive control cell line (known to express the target protein) and a negative control cell line (lacks expression).[17]

  • Fixation and Permeabilization: Fix and permeabilize the cells according to a standard protocol suitable for the target antigen.

  • Blocking: Block non-specific binding sites by incubating the cells in a suitable blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100) for 60 minutes at room temperature.

  • Primary Antibody Incubation: Prepare a series of dilutions of the primary antibody in dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton™ X-100). Typical starting dilutions for a purified antibody are 1:50, 1:100, 1:250, 1:500, 1:1000.

  • Incubate one coverslip per dilution overnight at 4°C.[17] Include a "no primary antibody" control.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate all coverslips with a fluorophore-conjugated secondary antibody (at its predetermined optimal concentration) for 1-2 hours at room temperature, protected from light.

  • Washing and Mounting: Wash the coverslips as in step 6. Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope with consistent settings for all slides. The optimal primary antibody dilution is the one that gives a high signal-to-noise ratio: strong staining in the positive cells and low background in the negative cells.[17]

Quantitative Data for Antibody Dilution:

Antibody TypeTypical Starting Dilution RangeRecommended Concentration
Purified Antibody 1:100 - 1:10001-10 µg/mL[18]
Antiserum 1:100 - 1:1000Varies
Protocol: Resazurin-Based Cell Viability Assay

Objective: To quantify the number of viable, metabolically active cells in culture.

Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.[19]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at various densities to determine the optimal linear range for your cell line.[19] Also, prepare "media only" blank wells.

  • Incubation: Incubate the plate under standard cell culture conditions for the desired duration of your experiment (e.g., 24-72 hours).

  • Reagent Addition: Add resazurin solution to each well (typically 10-20 µL per 100 µL of culture medium).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[20] The optimal incubation time can vary depending on the cell type and density and should be optimized.[19]

  • Measurement: Measure the fluorescence or absorbance of each well using a microplate reader. For fluorescence, use an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[19] For absorbance, measure at 570 nm.

  • Data Analysis: Subtract the average reading from the "media only" blank wells from all other readings. Plot the signal versus the number of cells seeded to determine the linear range of the assay.

Best Practices for Consistency

Pipetting Technique for Reproducible Results

Inconsistent pipetting is a major source of experimental variability. Adhering to best practices is crucial for accuracy and precision.

Key Pipetting Practices:

  • Pre-wet the Tip: Aspirate and expel the liquid back into the source container at least three times before taking the volume for delivery.[21][22] This increases the humidity within the tip, reducing evaporation.[21]

  • Consistent Plunger Action: Depress and release the plunger smoothly and at a consistent speed for both aspiration and dispensing.[23][24] Never let the plunger snap up.[25]

  • Vertical Aspiration: Hold the pipette vertically (within 20 degrees of vertical) when aspirating.[22][23]

  • Proper Immersion Depth: Immerse the tip just 2-3 mm below the surface of the liquid during aspiration.[21][22] Immersing too deeply can cause droplets to cling to the outside of the tip.[21]

  • Dispense Against the Wall: When dispensing, touch the pipette tip to the side of the receiving vessel to ensure all liquid is transferred.[23][25]

  • Temperature Equilibrium: Allow the pipette, tips, and liquids to equilibrate to room temperature before use.[22][24] Avoid handling the pipette and tips excessively to prevent heat transfer from your hands.[23][24]

Logical Flow for Pipetting:

Pipetting_Workflow Start Start Pipetting Equilibrate Equilibrate Pipette, Tips, and Liquid to Room Temp Start->Equilibrate Set_Volume Set Correct Volume Equilibrate->Set_Volume Pre_Wet Pre-wet Tip (Aspirate/Expel 3x) Set_Volume->Pre_Wet Aspirate Aspirate Sample (Vertical, 2-3mm depth) Pre_Wet->Aspirate Pause Pause Consistently After Aspiration Aspirate->Pause Dispense Dispense Sample (Touch tip to wall) Pause->Dispense Eject Eject Tip Dispense->Eject End End Eject->End

Caption: Standardized workflow for accurate pipetting.

References

Technical Support Center: Troubleshooting Unexpected Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results in common biological assays. Browse our troubleshooting guides and frequently asked questions (FAQs) to identify and resolve issues in your experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting no signal or a very weak signal in my ELISA?

There are several potential causes for a lack of signal. These can range from issues with reagent preparation and storage to procedural errors during the assay.

  • Reagent Issues:

    • Expired or improperly stored reagents: Always check the expiration dates and storage conditions of your kit components.[1] Most ELISA kits should be stored at 2-8°C.[1]

    • Incorrect reagent preparation: Ensure all reagents, including standards and antibodies, are prepared according to the protocol.[1] Lyophilized standards should be centrifuged before reconstitution.

    • Substrate inactivity: The substrate solution should be colorless before use and protected from light.[2]

  • Procedural Errors:

    • Incorrect order of reagent addition: Follow the protocol carefully to ensure reagents are added in the correct sequence.[1]

    • Insufficient incubation times or temperatures: Incubation times that are too short may not be sufficient for binding to occur.[3] Ensure incubations are carried out for the recommended duration and at the specified temperature.[3]

    • Inadequate washing: Insufficient washing can lead to high background, but overly aggressive washing can remove bound antibodies or antigen.

    • Dry wells: Do not allow the wells to dry out during the assay.[4]

  • Antibody and Sample Issues:

    • Low antibody concentration: The concentration of the primary or secondary antibody may be too low. Consider performing a titration to determine the optimal concentration.

    • Antibody incompatibility: Ensure the secondary antibody is specific for the primary antibody's host species.

    • Low analyte concentration in the sample: The concentration of the target protein in your sample may be below the detection limit of the assay.[2][3]

Q2: My ELISA plate has a high background. What could be the cause?

High background can obscure your results and is often due to non-specific binding of antibodies or issues with the washing steps.

  • Insufficient Blocking: The blocking buffer may not be effective, or the blocking time may be too short.[5] Increase the blocking time or try a different blocking agent.[5]

  • High Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[5][6]

  • Inadequate Washing: Increase the number and duration of wash steps to remove unbound antibodies. Adding a detergent like Tween-20 to the wash buffer can also help.

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent.

  • Substrate Overdevelopment: The incubation time with the substrate may be too long.[4]

Troubleshooting Summary: ELISA
ProblemPossible CauseRecommended Solution
No/Weak Signal Expired or improperly stored reagentsCheck expiration dates and store components at 2-8°C.[1]
Incorrect reagent preparationDouble-check dilutions and follow the protocol precisely.[1]
Insufficient incubation time/temperatureIncrease incubation times as recommended by the protocol.[3]
Low antibody concentrationIncrease primary/secondary antibody concentration; perform titration.
Low analyte concentration in sampleConcentrate the sample or perform a spike-in control.
High Background Insufficient blockingIncrease blocking time or try an alternative blocking agent (e.g., 5% BSA).[5]
High antibody concentrationReduce primary/secondary antibody concentration; perform titration.[5][6]
Inadequate washingIncrease the number and duration of washes; add Tween-20 to wash buffer.
Substrate overdevelopmentReduce substrate incubation time.[4]

Experimental Workflow: Sandwich ELISA

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_readout Readout A Coat plate with capture antibody W1 Wash A->W1 B Block with BSA or non-fat milk W2 Wash B->W2 C Add sample (containing antigen) W3 Wash C->W3 D Add detection antibody E Add enzyme-conjugated secondary antibody W4 Wash D->W4 F Add substrate (e.g., TMB) G Add stop solution F->G H Read absorbance G->H W1->B W2->C W3->D W4->E

Figure 1. A typical workflow for a sandwich ELISA experiment.

Western Blot

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not seeing any bands on my Western blot?

A complete lack of signal can be frustrating. Here are some common culprits:

  • Protein Transfer Issues:

    • Inefficient transfer: Verify successful transfer by staining the membrane with Ponceau S after transfer.[7] Air bubbles between the gel and membrane can also impede transfer.[8][9]

    • Incorrect transfer setup: Ensure the gel and membrane are correctly oriented in the transfer cassette.

  • Antibody Problems:

    • Primary antibody doesn't recognize the target: Ensure the antibody is validated for Western blotting and recognizes the protein from the correct species.

    • Inactive primary or secondary antibody: Improper storage can lead to loss of antibody activity.

    • Incorrect secondary antibody: The secondary antibody must be directed against the host species of the primary antibody.

  • Low Protein Expression: The target protein may not be expressed in your cell or tissue type, or its expression level may be too low to detect.[10] Consider running a positive control.[10]

Q2: My Western blot has high background and/or non-specific bands. What can I do?

High background and extra bands can make interpreting your results difficult.

  • Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA).[5][7] For phosphorylated proteins, BSA is generally preferred over milk.[5][6]

  • Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal while minimizing background.[6][7]

  • Inadequate Washing: Increase the number and duration of washes with a buffer containing a detergent like Tween-20.[7]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins on the membrane.[11] Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[11][12]

  • Sample Overloading: Loading too much protein can lead to streaking and non-specific bands.[7]

Troubleshooting Summary: Western Blot
ProblemPossible CauseRecommended Solution
No/Weak Signal Inefficient protein transferCheck transfer with Ponceau S staining; ensure no air bubbles.[7][8]
Inactive or incorrect antibodyUse a fresh antibody; verify primary and secondary antibody compatibility.
Low protein expressionLoad more protein; use a positive control lysate.[8][10]
Insufficient antibody concentrationIncrease primary/secondary antibody concentration.[13]
High Background Insufficient blockingIncrease blocking time to 1-2 hours; try 5% BSA instead of milk.[5][7]
High antibody concentrationTitrate primary and secondary antibodies to a lower concentration.[6][7]
Inadequate washingIncrease number and duration of washes with TBST.[7]
Non-Specific Bands Non-specific antibody bindingRun a secondary antibody-only control; use a more specific primary antibody.[11][12]
Sample degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.[11][14]

Experimental Workflow: Western Blot

Western_Blot_Workflow cluster_separation Protein Separation cluster_transfer Transfer cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection A Sample Preparation (Lysis & Quantification) B SDS-PAGE A->B C Transfer to Membrane (PVDF/NC) B->C D Block with 5% Milk or BSA C->D E Primary Antibody Incubation D->E W1 Wash E->W1 F Secondary Antibody Incubation W2 Wash F->W2 G Add ECL Substrate H Image Acquisition G->H W1->F W2->G

Figure 2. The main steps involved in a Western blotting experiment.

PCR/qPCR

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is there no amplification product in my PCR/qPCR?

A lack of amplification can be due to a variety of factors, from the template DNA to the reaction conditions.

  • Template DNA Issues:

    • Low template concentration or poor quality: Ensure you have a sufficient amount of high-quality template DNA.

    • Presence of PCR inhibitors: Inhibitors carried over from the DNA extraction process can prevent amplification.[15]

  • Primer Problems:

    • Poor primer design: Primers may not be specific to the target sequence or may have a high tendency to form dimers.

    • Incorrect primer concentration: The concentration of primers in the reaction may be too low.

  • Reaction Conditions:

    • Suboptimal annealing temperature: If the annealing temperature is too high, the primers will not bind to the template.[16][17] If it's too low, it can lead to non-specific amplification.[16]

    • Inactive polymerase: The DNA polymerase may have lost its activity due to improper storage.

Q2: I'm seeing non-specific bands or a smear on my PCR gel. What's wrong?

Non-specific amplification is a common issue in PCR.

  • Low Annealing Temperature: This is a frequent cause of non-specific primer binding.[16] Try increasing the annealing temperature in increments.

  • High Primer Concentration: Too much primer can lead to the formation of primer-dimers and other non-specific products.[17]

  • Contamination: Contamination of your reagents or workspace with other DNA can lead to the amplification of unintended targets.[18] Always run a no-template control (NTC).

  • Too Many Cycles: Excessive cycling can lead to the accumulation of non-specific products.[17]

Troubleshooting Summary: PCR/qPCR
ProblemPossible CauseRecommended Solution
No Amplification Low template concentration/qualityIncrease template amount; re-purify DNA.
PCR inhibitors presentDilute the template DNA.[15]
Suboptimal annealing temperatureOptimize annealing temperature using a gradient PCR.[19]
Inactive polymeraseUse a fresh aliquot of DNA polymerase.[19]
Non-Specific Bands Low annealing temperatureIncrease annealing temperature in 1-2°C increments.[16][17]
High primer concentrationReduce primer concentration.[17]
ContaminationUse fresh, sterile reagents and a dedicated PCR workspace; always include an NTC.[18][20]
Too many cyclesReduce the number of PCR cycles.[17]
Poor Amplification Efficiency (qPCR) PCR inhibitors in the sampleDilute the template or perform a cleanup step.[15]
Suboptimal primer concentrationsOptimize primer concentrations.[15]

Troubleshooting Logic: qPCR No Template Control (NTC) Amplification

qPCR_NTC_Troubleshooting Start Amplification in NTC? Contamination Probable Contamination Start->Contamination PrimerDimer Possible Primer-Dimers Start->PrimerDimer Action1 Clean workspace & pipettes Use fresh reagents Contamination->Action1 Action2 Run melt curve analysis PrimerDimer->Action2 End Issue Resolved Action1->End Result1 Distinct peak at lower Tm? Action2->Result1 Result1->Contamination No Action3 Redesign primers Result1->Action3 Yes Action3->End

Figure 3. A decision tree for troubleshooting amplification in the no-template control of a qPCR experiment.

Cell-Based Assays

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing high variability between replicate wells in my cell-based assay. What could be the cause?

High variability can compromise the reliability of your data.

  • Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and are pipetting carefully to seed the same number of cells in each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay performance. Consider not using the outer wells or filling them with sterile PBS or media.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can lead to significant variability.[4] Ensure your pipettes are calibrated.

  • Improper Mixing: Ensure all solutions are thoroughly mixed before being added to the wells.

Q2: My cells are not responding to the treatment as expected in a cytotoxicity/viability assay.

A lack of the expected cellular response can be due to several factors.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[21] Overly confluent or stressed cells may not respond appropriately.[21]

  • Incorrect Compound Concentration: The concentration of your test compound may be too low to elicit a response or so high that it causes immediate, massive cell death that is not accurately captured by the assay endpoint.[21] Perform a dose-response experiment.[21]

  • Insufficient Treatment Time: The duration of the treatment may not be long enough for the expected cellular changes to occur.[21] A time-course experiment can help determine the optimal treatment time.[21]

  • Compound Instability or aSolubility: The compound may be degrading in the cell culture medium or may not be fully dissolved, leading to an inaccurate effective concentration.[21]

Troubleshooting Summary: Cell-Based Assays
ProblemPossible CauseRecommended Solution
High Variability Inconsistent cell seedingEnsure a homogenous cell suspension and careful pipetting.
Edge effectsAvoid using the outer wells of the plate or fill them with sterile buffer.
Pipetting errorsCalibrate pipettes and use consistent pipetting techniques.[4]
Unexpected Cellular Response Poor cell healthUse healthy, sub-confluent cells for experiments.[21]
Incorrect compound concentrationPerform a dose-response experiment to determine the optimal concentration range.[21]
Insufficient treatment timeConduct a time-course experiment to identify the appropriate treatment duration.[21]
Compound instability/solubilityVerify compound stability and solubility in your experimental conditions.[21]

Signaling Pathway Example: EGFR Signaling

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Figure 4. A simplified diagram of the EGFR signaling pathway, a common target in drug development.

Detailed Experimental Protocols

Protocol: Western Blotting
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22]

  • Gel Electrophoresis:

    • Load samples into the wells of an SDS-PAGE gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.[22]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23][24]

    • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[7]

  • Blocking:

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[21]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[25]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Acquire the image using a chemiluminescence imaging system.

Protocol: Sandwich ELISA
  • Coating:

    • Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody/Enzyme Conjugate:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

References

Technical Support Center: Refinement for Scaling Up 6-Methoxy-5-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxy-5-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for refining and scaling up the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

A1: A common and scalable approach involves a multi-step synthesis starting from 2-chloro-5-methylpyridine. The general sequence is:

  • Oxidation of 2-chloro-5-methylpyridine to 6-chloro-5-methylnicotinic acid.

  • Esterification of the carboxylic acid to protect it as a methyl ester.

  • Nucleophilic substitution of the chlorine atom with a methoxy group.

  • Hydrolysis of the methyl ester to yield the final product, this compound.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The progress of the oxidation of 2-chloro-5-methylpyridine can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the more polar product spot will indicate reaction progression. HPLC offers a more quantitative analysis of the reaction mixture.

Q3: What are the critical parameters for the methoxylation step?

A3: The success of the nucleophilic aromatic substitution to introduce the methoxy group is highly dependent on several factors. It is crucial to use an anhydrous solvent and a strong base like sodium methoxide. The reaction temperature is also a critical parameter that needs to be carefully controlled to prevent side reactions.

Q4: Are there any common byproducts to be aware of during this synthesis?

A4: During the oxidation step, incomplete oxidation can lead to residual starting material. In the methoxylation step, if water is present, the formation of the corresponding 6-hydroxy derivative is a possible side reaction. During the final hydrolysis step, incomplete reaction will leave unreacted methyl ester.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 2-chloro-5-methylpyridine
Possible Cause Recommended Solution
Incomplete Reaction Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. Increase the reaction temperature if the reaction is sluggish, but be mindful of potential side reactions.
Suboptimal Oxidant Concentration The concentration of the oxidizing agent is critical. Ensure the correct stoichiometry is used. For challenging oxidations, a slight excess of the oxidant might be necessary.
Catalyst Deactivation If a catalyst is used, ensure it is fresh and active. Catalyst poisoning by impurities in the starting material or solvent can inhibit the reaction.
Issue 2: Incomplete Esterification
Possible Cause Recommended Solution
Equilibrium Limitation Fischer esterification is an equilibrium process. To drive the reaction to completion, use a large excess of methanol or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
Insufficient Acid Catalyst Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid) is used to protonate the carboxylic acid and facilitate the nucleophilic attack by methanol.
Steric Hindrance The steric environment around the carboxylic acid can affect the rate of esterification. While not a major issue for this substrate, prolonged reaction times or more reactive esterification reagents (e.g., using oxalyl chloride to form the acid chloride followed by addition of methanol) could be considered.
Issue 3: Poor Conversion in the Methoxylation Step
Possible Cause Recommended Solution
Presence of Water The reaction is sensitive to moisture, which can consume the sodium methoxide and lead to the formation of the 6-hydroxy byproduct. Use anhydrous solvents and dry glassware.
Insufficiently Strong Base/Nucleophile Ensure the sodium methoxide is not degraded. If the reaction is slow, a stronger, non-nucleophilic base could be added to facilitate the reaction, or a higher reaction temperature may be required.
Poor Solubility of Reactants Ensure that both the substrate and the sodium methoxide are sufficiently soluble in the chosen solvent at the reaction temperature. A co-solvent might be necessary to improve solubility.

Experimental Protocols

Protocol 1: Oxidation of 2-chloro-5-methylpyridine to 6-chloro-5-methylnicotinic acid[1][2]
  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 2-chloro-5-methylpyridine and a suitable solvent like chlorobenzene.

  • Catalyst Addition: Add a catalytic amount of cobalt acetate.

  • Reaction Execution: Heat the mixture to 80-100°C and bubble oxygen through the solution.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, and filter the crude product. The crude product can be purified by recrystallization from a suitable solvent like methanol.

Protocol 2: Esterification of 6-chloro-5-methylnicotinic acid
  • Reaction Setup: In a round-bottom flask, suspend 6-chloro-5-methylnicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Protocol 3: Methoxylation of Methyl 6-chloro-5-methylnicotinate
  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve methyl 6-chloro-5-methylnicotinate in anhydrous methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (typically 1.1 to 1.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, neutralize with a mild acid (e.g., acetic acid), and remove the solvent under reduced pressure. The residue can be purified by column chromatography.

Protocol 4: Hydrolysis of Methyl 6-methoxy-5-methylnicotinate
  • Reaction Setup: Dissolve the methyl 6-methoxy-5-methylnicotinate in a mixture of THF and water.

  • Reagent Addition: Add an excess of lithium hydroxide (or sodium hydroxide).

  • Reaction Execution: Stir the mixture at room temperature until the hydrolysis is complete.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4. Extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent to yield the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1. Oxidation 2-chloro-5-methylpyridineO₂, Cobalt AcetateChlorobenzene80-1004-875-85
2. Esterification 6-chloro-5-methylnicotinic acidMethanol, H₂SO₄ (cat.)MethanolReflux4-690-95
3. Methoxylation Methyl 6-chloro-5-methylnicotinateSodium MethoxideMethanolReflux6-1270-80
4. Hydrolysis Methyl 6-methoxy-5-methylnicotinateLiOH or NaOHTHF/WaterRoom Temp2-4>95

Visualizations

SynthesisWorkflow Start 2-chloro-5-methylpyridine Step1 Oxidation (O₂, Co(OAc)₂) Start->Step1 Intermediate1 6-chloro-5-methylnicotinic acid Step1->Intermediate1 Step2 Esterification (MeOH, H₂SO₄) Intermediate1->Step2 Intermediate2 Methyl 6-chloro-5-methylnicotinate Step2->Intermediate2 Step3 Methoxylation (NaOMe, MeOH) Intermediate2->Step3 Intermediate3 Methyl 6-methoxy-5-methylnicotinate Step3->Intermediate3 Step4 Hydrolysis (LiOH) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

TroubleshootingLogic Problem Low Final Yield CheckOxidation Check Oxidation Step Yield Problem->CheckOxidation Start Here CheckEsterification Check Esterification Step Yield CheckOxidation->CheckEsterification If OK OxidationIssue Incomplete Reaction? Catalyst Deactivated? CheckOxidation->OxidationIssue If Low CheckMethoxylation Check Methoxylation Step Yield CheckEsterification->CheckMethoxylation If OK EsterificationIssue Equilibrium? Insufficient Catalyst? CheckEsterification->EsterificationIssue If Low CheckHydrolysis Check Hydrolysis Step Yield CheckMethoxylation->CheckHydrolysis If OK MethoxylationIssue Water Present? Base Strength? CheckMethoxylation->MethoxylationIssue If Low HydrolysisIssue Incomplete Reaction? CheckHydrolysis->HydrolysisIssue If Low

Caption: Troubleshooting logic for low yield in the synthesis.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Analytical Methods & Experimental Protocols

Two primary analytical techniques are proposed for the quantification of 6-Methoxy-5-methylnicotinic acid: HPLC with UV detection and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a widely adopted, robust technique suitable for routine analysis in quality control and for the analysis of formulations where the concentration of the analyte is relatively high.[2]

  • Experimental Protocol:

    • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar, non-volatile compounds like nicotinic acid derivatives.[2]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good peak shape and resolution.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 260-270 nm is expected to provide good sensitivity.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility.

    • Sample Preparation: For drug formulations, a simple dilution with the mobile phase may be sufficient. For biological matrices like plasma or urine, a protein precipitation step followed by centrifugation and filtration is typically required.[4][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical studies due to its superior sensitivity and selectivity, enabling the quantification of low concentrations of analytes in complex biological matrices.[2]

  • Experimental Protocol:

    • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chromatographic Column: A C18 or similar reversed-phase column, often with smaller dimensions and particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. For a nicotinic acid derivative, positive ion mode is often suitable.

      • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • Sample Preparation: Similar to HPLC, but often requires a more rigorous clean-up to minimize matrix effects. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) in addition to protein precipitation.[6]

Data Presentation: Comparative Validation Parameters

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound, based on typical validation data for related compounds. The validation of bioanalytical methods should adhere to regulatory guidelines such as those from the FDA and EMA.[7][8][9][10]

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range Expected to be in the µg/mL range (e.g., 0.1 - 50 µg/mL)[4][5]Expected to be in the ng/mL or even pg/mL range (e.g., 1 - 1000 ng/mL)[2][11]
Correlation Coefficient (R²) > 0.998> 0.998
Limit of Detection (LOD) Expected to be in the high ng/mL rangeExpected to be in the low pg/mL to low ng/mL range
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD
Accuracy (% Recovery) Typically 98-102%Typically 85-115% (within 20% for LLOQ)[8]
Precision (%RSD) < 5%< 15% (within 20% for LLOQ)[8]
Selectivity/Specificity Prone to interference from co-eluting compounds with similar UV absorbance.Highly selective due to MRM detection, minimizing interferences.[2]
Matrix Effect Less susceptible to ion suppression/enhancement.Can be significantly affected by matrix components, requiring careful sample preparation and use of an appropriate internal standard.[10]
Analysis Time Typically longer run times (10-20 minutes).Faster analysis times are often achievable with UHPLC systems (2-10 minutes).[11]
Typical Application Quality control of drug substances and formulations, stability studies.Bioavailability, bioequivalence, and pharmacokinetic studies in biological matrices.[7]

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting cluster_lifecycle Lifecycle Management define_scope Define Scope & Purpose develop_protocol Develop Validation Protocol define_scope->develop_protocol prepare_reagents Prepare Reagents & Standards develop_protocol->prepare_reagents perform_experiments Perform Validation Experiments prepare_reagents->perform_experiments process_data Process & Analyze Data perform_experiments->process_data evaluate_results Evaluate Results vs. Acceptance Criteria process_data->evaluate_results generate_report Generate Validation Report evaluate_results->generate_report method_transfer Method Transfer generate_report->method_transfer ongoing_monitoring Ongoing Monitoring method_transfer->ongoing_monitoring

Caption: A generalized workflow for analytical method validation.

Validation_Parameter_Interrelationships Accuracy Accuracy Precision Precision Accuracy->Precision Precision->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Range->Linearity LOQ LOQ LOQ->Accuracy LOQ->Precision LOQ->Linearity LOD LOD LOD->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationships of key analytical method validation parameters.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted nicotinic acids across various biological activities, including antimicrobial, anti-inflammatory, and hypolipidemic effects. The information is compiled from experimental data to facilitate informed decisions in drug discovery and development.

I. Comparative Biological Activities of Substituted Nicotinic Acids

The versatility of the nicotinic acid scaffold allows for a wide range of biological activities, heavily influenced by the nature and position of its substituents. This section summarizes the quantitative data and key SAR findings for antimicrobial, anti-inflammatory, and hypolipidemic activities.

Antimicrobial Activity

Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have demonstrated significant antimicrobial properties. The structure-activity relationship hinges on the nature of the substituent introduced through the hydrazide linkage.

Key Structure-Activity Relationship Insights:

  • Acylhydrazones vs. 1,3,4-Oxadiazolines: Acylhydrazone derivatives of nicotinic acid generally exhibit greater antibacterial activity against Gram-positive bacteria compared to their cyclized 1,3,4-oxadiazoline counterparts.[1] Conversely, the 3-acetyl-1,3,4-oxadiazoline derivatives show better antifungal activity against yeast strains.[1]

  • Influence of Substituents: The presence of a 5-nitrofuran substituent on the acylhydrazone moiety has been shown to be crucial for potent antimicrobial activity.[1] For instance, a derivative with a 5-nitrofuran substituent (compound 13 in a referenced study) showed a minimal inhibitory concentration (MIC) of 7.81 µg/mL against the MRSA strain of Staphylococcus aureus.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nicotinic Acid Derivatives

Compound ID (Reference)Chemical ClassSubstituentMicroorganismMIC (µg/mL)
5 [1]Acylhydrazone2-hydroxy-3-methoxybenzylideneStaphylococcus aureus ATCC 259237.81
13 [1]Acylhydrazone5-nitrofuranStaphylococcus epidermidis ATCC 122281.95
13 [1]Acylhydrazone5-nitrofuranStaphylococcus aureus MRSA ATCC 433007.81
25 [1]1,3,4-Oxadiazoline5-nitrofuranBacillus subtilis ATCC 66337.81
25 [1]1,3,4-Oxadiazoline5-nitrofuranCandida albicans ATCC 1023115.62
Anti-inflammatory Activity

Substituted nicotinic acids have shown promise as anti-inflammatory agents, with their mechanism often linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

Key Structure-Activity Relationship Insights:

  • COX-2 Inhibition: Certain nicotinohydrazide and isonicotinohydrazide derivatives exhibit potent and selective COX-2 inhibition. For example, a compound with a 2-phenoxyacetyl group attached to nicotinohydrazide displayed a COX-2 IC50 of 0.095 µM, comparable to the selective COX-2 inhibitor celecoxib.

  • Substitution on the Phenyl Ring: In a series of 2-substituted phenyl derivatives of nicotinic acid, compounds bearing a 2-bromophenyl substituent demonstrated significant analgesic and anti-inflammatory activities.[2]

  • Carboxylic Acid Moiety: The free carboxylic acid group appears to be important for the anti-inflammatory and analgesic properties of certain nicotinic acid derivatives.[3]

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Nicotinic Acid Derivatives

Compound ClassKey Structural FeaturesCOX-2 IC50 (µM)Reference
N'-(2-phenoxyacetyl) nicotinohydrazide derivative2-phenoxyacetyl group0.095[4]
N'-(2-phenoxyacetyl) isonicotinohydrazide derivative2-phenoxyacetyl group0.165[4]
2-Arylaminonicotinic acid derivative2-bromophenylamino group-[2]
Celecoxib (Reference)-0.091[4]
Diclofenac (Reference)-0.822[4]
Hypolipidemic Activity

Nicotinic acid is a well-established lipid-lowering agent.[5][6] Its derivatives are being explored to improve its therapeutic profile. The primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A.

Key Structure-Activity Relationship Insights:

  • GPR109A Agonism: The carboxylic acid group at the 3-position of the pyridine ring is crucial for high-affinity binding to and activation of the GPR109A receptor. Modifications to this group, such as conversion to an amide (nicotinamide), significantly reduce activity at this receptor.

  • Ester and Amide Prodrugs: Esterification or amidation of the carboxylic acid can lead to prodrugs with altered pharmacokinetic properties.

  • Impact on Lipid Profile: Nicotinic acid and its active derivatives effectively reduce total cholesterol, triglycerides, and LDL cholesterol, while significantly increasing HDL cholesterol.[5][6][7][8] For instance, treatment with nicotinic acid has been shown to reduce LDL cholesterol by approximately 34.7% and triglycerides by 19.0%, while increasing HDL cholesterol by 20.0% in hyperlipidemic patients.[4]

Table 3: Effect of Nicotinic Acid on Lipid Profile in Hyperlipidemic Patients

Lipid ParameterBaseline (mean ± SD)Post-treatment (mean ± SD)Percentage ChangeReference
Total Cholesterol (mg/dL)---16.3%[7]
LDL-Cholesterol (mg/dL)182.58 ± 8.74119.29 ± 4.08-34.66%[4]
HDL-Cholesterol (mg/dL)36.41 ± 1.9643.70 ± 1.81+20.0%[4]
Triglycerides (mg/dL)169.64 ± 7.60137.35 ± 6.31-19.0%[4]
Lipoprotein(a)---36.4%[7]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted nicotinic acids.

Synthesis of Nicotinic Acid Acylhydrazones

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mol) in 20 mL of 96% ethanol.

  • Add the appropriate aldehyde (0.011 mol) to the solution.

  • Heat the mixture under reflux for 3 hours.

  • Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours.

  • Filter the resulting precipitate and recrystallize it from ethanol to obtain the pure acylhydrazone derivative.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

GPR109A Radioligand Binding Assay

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the GPR109A receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer, resuspend it in the assay buffer, and determine the protein concentration.[9]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]nicotinic acid), and either buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).[9]

    • For competition assays, incubate with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.

    • Incubate the plate, typically at 30°C for 60 minutes, with gentle agitation.

  • Separation and Quantification:

    • Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the binding affinity (Kd) and receptor density (Bmax) by Scatchard analysis or non-linear regression. For competition assays, calculate the inhibitory constant (Ki) from the IC50 values.

In Vivo Hypolipidemic Activity in High-Fat Diet-Induced Hyperlipidemic Rats

Procedure:

  • Induction of Hyperlipidemia:

    • Feed male Sprague-Dawley or Wistar rats a high-fat diet (HFD) for a period of 4 to 8 weeks to induce hyperlipidemia. A typical HFD may consist of normal chow supplemented with cholesterol, cholic acid, and a fat source like lard or coconut oil.[10][11][12]

  • Experimental Groups:

    • Divide the hyperlipidemic rats into several groups: a normal control group (normal diet), a hyperlipidemic control group (HFD), a positive control group (HFD + a standard hypolipidemic drug like atorvastatin or fenofibrate), and test groups (HFD + different doses of the substituted nicotinic acid derivatives).

  • Drug Administration:

    • Administer the test compounds and the standard drug orally (e.g., by gavage) once daily for a specified period (e.g., 4-6 weeks).

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples from the rats after an overnight fast.

    • Separate the serum and analyze the lipid profile, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), using standard enzymatic kits.

  • Data Analysis:

    • Compare the lipid profiles of the treatment groups with the hyperlipidemic control group to evaluate the hypolipidemic efficacy of the test compounds. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.

III. Signaling Pathways and Mechanisms of Action

The biological effects of substituted nicotinic acids are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved in their hypolipidemic and anti-inflammatory activities.

GPR109A-Mediated Hypolipidemic Effect

Activation of the GPR109A receptor in adipocytes is the primary mechanism for the hypolipidemic effects of nicotinic acid and its derivatives.

GPR109A_Hypolipidemic cluster_membrane Adipocyte Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Releases Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->GPR109A Binds Gi->AC Inhibits

Caption: GPR109A activation in adipocytes by nicotinic acid derivatives.

GPR109A-Mediated Anti-inflammatory Signaling

Nicotinic acid derivatives can exert anti-inflammatory effects through GPR109A-dependent pathways that involve the inhibition of NF-κB signaling and activation of PPARγ.

Anti_Inflammatory_Pathway cluster_membrane Immune Cell Membrane (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Gi Gi GPR109A->Gi beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits PLA2 PLA2 Gi->PLA2 Activates IkB IκB beta_arrestin->IkB Prevents Degradation IKK IKK IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AA Arachidonic Acid PLA2->AA COX COX AA->COX PGs Prostaglandins (e.g., PGD2) COX->PGs PPARg PPARγ PGs->PPARg Activates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Induces Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription PPARg->Anti_Inflammatory_Genes Induces Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->GPR109A

Caption: Anti-inflammatory signaling pathways of nicotinic acid derivatives.

Experimental Workflow for In Vivo Hypolipidemic Study

The following diagram outlines the typical workflow for evaluating the hypolipidemic activity of substituted nicotinic acid derivatives in a rodent model.

Hypolipidemic_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization induction Hyperlipidemia Induction (High-Fat Diet for 4-8 weeks) acclimatization->induction grouping Random Grouping of Animals induction->grouping treatment Daily Oral Administration (Vehicle, Standard, Test Compounds) for 4-6 weeks grouping->treatment collection Blood Sample Collection (Fasting) treatment->collection analysis Serum Lipid Profile Analysis (TC, TG, LDL-C, HDL-C) collection->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo hypolipidemic activity assessment.

References

A Comparative Analysis of 6-Methoxy-5-methylnicotinic Acid and 6-Methylnicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, nicotinic acid and its derivatives represent a class of compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of two such derivatives: 6-Methoxy-5-methylnicotinic acid and 6-Methylnicotinic acid. While extensive experimental data is available for 6-Methylnicotinic acid, public domain information on this compound is notably scarce. This comparison, therefore, juxtaposes the well-documented profile of the former with a structure-activity relationship-based theoretical profile of the latter, offering a valuable resource for researchers exploring novel nicotinic acid analogs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The available and predicted data for the two compounds are summarized below.

PropertyThis compound6-Methylnicotinic acid
Molecular Formula C₈H₉NO₃[1][2][3]C₇H₇NO₂[4][5]
Molecular Weight 167.16 g/mol [1][2][3]137.14 g/mol [4][5]
CAS Number 1211531-94-0[1][2][3]3222-47-7[4][5]
Melting Point Not available210-213 °C[6]
Solubility Not availableSparingly soluble in water
Appearance Not availableWhite to light yellow powder/crystals[6]

Synthesis and Manufacturing

The synthesis of these compounds is a key consideration for their availability and potential for large-scale production.

6-Methylnicotinic acid is primarily synthesized through the selective oxidation of 2-methyl-5-alkylpyridines. A common industrial method involves the oxidation of 2-methyl-5-ethylpyridine using nitric acid at elevated temperatures and pressures.[7][8] Alternative methods include oxidation with potassium permanganate. The resulting 6-methylnicotinic acid can then be recovered from the reaction mixture.

This compound , due to the limited available information, does not have a well-documented synthetic route in the public domain. However, a plausible synthetic approach could involve the multi-step conversion of a suitably substituted pyridine precursor.

Below is a generalized workflow for the synthesis of 6-Methylnicotinic acid.

SynthesisWorkflow Start Start: 2-Methyl-5-ethylpyridine Oxidation Oxidation (e.g., Nitric Acid, High T/P) Start->Oxidation Intermediate 6-Methylnicotinic Acid Oxidation->Intermediate Recovery Recovery and Purification Intermediate->Recovery Product Final Product: 6-Methylnicotinic Acid Recovery->Product SignalingPathway Ligand Nicotinic Acid Derivative Receptor GPR109A Receptor Ligand->Receptor G_Protein G-protein Activation Receptor->G_Protein Effector Downstream Effector Pathways G_Protein->Effector Response Biological Response (e.g., Vasodilation, Lipid Metabolism) Effector->Response ComparisonWorkflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound1 This compound Assay1 Enzyme Inhibition (e.g., DAAO) Compound1->Assay1 Assay2 Receptor Binding (e.g., nAChR) Compound1->Assay2 Assay3 Cell-based Functional Assays Compound1->Assay3 Compound2 6-Methylnicotinic acid Compound2->Assay1 Compound2->Assay2 Compound2->Assay3 Data Determine IC50/EC50/Ki Assay1->Data Assay2->Data Assay3->Data Compare Comparative Analysis Data->Compare

References

Cross-Validation of MAPK/ERK Pathway Dynamics: A Comparison of Theoretical Predictions and Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical predictions and experimental data concerning the Mitogen-Activated Protein Kinase (MAPK) Extracellular signal-regulated kinase (ERK) signaling pathway, a cornerstone of cellular communication regulating processes like cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway is frequently implicated in diseases such as cancer.[5][6] Here, we explore the synergy between computational modeling and experimental validation in understanding the intricate dynamics of this pathway.

The MAPK/ERK Signaling Cascade: A Theoretical Overview

The canonical MAPK/ERK pathway is a three-tiered kinase cascade composed of RAF (a MAP Kinase Kinase Kinase or MAPKKK), MEK (a MAP Kinase Kinase or MAPKK), and ERK (a MAP Kinase).[2][3] Upon stimulation by growth factors like the Epidermal Growth Factor (EGF), a signaling cascade is initiated, leading to the sequential phosphorylation and activation of these kinases.[1][7]

Theoretical models of the MAPK/ERK pathway often aim to elucidate its systems-level properties, such as signal amplification, feedback loops, and the nature of the phosphorylation reactions.[1][7][8] These models, frequently based on ordinary differential equations, can generate predictions about the temporal dynamics of protein phosphorylation.

A key prediction from many models is the sequential and transient activation of the cascade components. For instance, upon EGF stimulation, a rapid increase in the phosphorylation of MEK is expected, followed by a slightly delayed and more sustained phosphorylation of ERK. The models can also predict the dose-response relationship between the concentration of the growth factor and the level of ERK activation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates RAF RAF Ras->RAF Activates pRAF p-RAF RAF->pRAF Phosphorylates MEK MEK pMEK p-MEK MEK->pMEK Phosphorylates ERK ERK pERK p-ERK ERK->pERK Phosphorylates pRAF->MEK Phosphorylates pMEK->ERK Phosphorylates Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Experimental Validation of Pathway Dynamics

To test the predictions of theoretical models, researchers employ a variety of experimental techniques to quantify the phosphorylation status of key pathway components over time. A common approach involves cell culture, stimulation with a growth factor, followed by protein extraction and analysis.

Experimental Protocol: Quantitative Western Blotting for p-ERK
  • Cell Culture and Starvation: Human cell lines (e.g., HeLa or MCF7) are cultured to a specific confluency.[9] Prior to stimulation, cells are serum-starved for several hours to reduce basal pathway activity.

  • Growth Factor Stimulation: Cells are treated with a known concentration of EGF for various durations (e.g., 0, 2, 5, 10, 30, and 60 minutes).

  • Cell Lysis: At each time point, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading of samples.

  • SDS-PAGE and Western Blotting: Equal amounts of total protein from each time point are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as antibodies for total MEK and total ERK (as loading controls).

  • Detection and Quantification: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal. The signal intensity for each band is quantified using densitometry. The levels of phosphorylated proteins are normalized to the total protein levels.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_stimulation Experiment cluster_analysis Data Acquisition Cell_Seeding Seed Cells Serum_Starvation Serum Starve Cell_Seeding->Serum_Starvation EGF_Stimulation EGF Stimulation (Time Course) Serum_Starvation->EGF_Stimulation Cell_Lysis Cell Lysis EGF_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Immunodetection Immunodetection (p-ERK, Total ERK) Western_Blot->Immunodetection Data_Analysis Densitometry Analysis Immunodetection->Data_Analysis

Comparison of Theoretical Predictions and Experimental Data

The quantitative data obtained from experiments like Western blotting can be directly compared with the predictions generated by computational models. This cross-validation is crucial for refining our understanding of the signaling pathway.

Time after EGF Stimulation (minutes)Predicted Relative p-MEK Levels (Arbitrary Units)Experimentally Measured Relative p-MEK Levels (Arbitrary Units)Predicted Relative p-ERK Levels (Arbitrary Units)Experimentally Measured Relative p-ERK Levels (Arbitrary Units)
00.050.080.020.03
20.850.790.600.55
51.001.000.950.98
100.600.551.001.00
300.200.230.400.45
600.100.120.150.18

Note: The data in this table are representative and synthesized from typical results presented in the literature. Actual experimental values will vary based on cell type, experimental conditions, and antibody efficacy.

As the table illustrates, there is often a strong qualitative and semi-quantitative agreement between theoretical predictions and experimental findings. Both show a rapid and transient phosphorylation of MEK, followed by a slightly delayed and more sustained phosphorylation of ERK. Discrepancies between the model and experimental data can highlight areas where the model needs refinement. For instance, if the experimental decay of p-ERK is faster than predicted, it might suggest the presence of a negative feedback loop that is not accounted for in the model.[7]

Cross_Validation_Logic cluster_theoretical Theoretical Framework cluster_experimental Experimental Framework cluster_comparison Validation & Refinement Model Mathematical Model (e.g., ODEs) Prediction Quantitative Predictions (e.g., Time-course data) Model->Prediction Comparison Compare Predictions and Data Prediction->Comparison Experiment Wet-lab Experiment (e.g., Western Blot) Data Experimental Data (e.g., p-ERK levels) Experiment->Data Data->Comparison Agreement Agreement Comparison->Agreement Discrepancy Discrepancy Comparison->Discrepancy Refinement Model Refinement Discrepancy->Refinement Refinement->Model

Conclusion

The cross-validation of theoretical predictions with experimental data is a powerful paradigm in systems biology.[10] For the MAPK/ERK pathway, this iterative process of modeling and experimentation has been instrumental in uncovering the complex regulatory mechanisms that govern its activity.[11] For researchers and drug development professionals, understanding both the theoretical models and the experimental techniques used to validate them is essential for identifying novel therapeutic targets and developing more effective treatments for diseases driven by aberrant MAPK signaling.

References

Comparative Cytotoxicity Analysis of 6-Methoxy-5-methylnicotinic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the comparative cytotoxicity of 6-Methoxy-5-methylnicotinic acid against other relevant compounds. Due to a lack of direct comparative studies on this compound in the current literature, this document outlines the necessary experimental protocols and data presentation formats to conduct such a comparison. The data presented herein is hypothetical and serves to illustrate the application of these methodologies.

Introduction

This compound is a derivative of nicotinic acid, a class of compounds with diverse biological activities.[1] Understanding the cytotoxic profile of this compound is crucial for its potential development as a therapeutic agent. This guide details the experimental procedures for determining and comparing its cytotoxic effects, primarily through the widely accepted MTT assay.

Data Presentation: A Comparative Framework

Effective evaluation of cytotoxicity requires a clear comparison of quantitative data. The following table provides a template for summarizing key cytotoxicity metrics, such as the half-maximal inhibitory concentration (IC50), for this compound and a panel of comparator compounds.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundCell Line 1 (e.g., A549)Cell Line 2 (e.g., HepG2)Cell Line 3 (e.g., MCF-7)Normal Cell Line (e.g., MRC-5)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Nicotinic Acid>1000>1000>1000>1000
5-Bromonicotinic Acid150.2 ± 12.5210.8 ± 18.3185.4 ± 15.1>500
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.20.5 ± 0.085.6 ± 0.7

Note: The data for Nicotinic Acid, 5-Bromonicotinic Acid, and Doxorubicin are representative values from literature to illustrate the comparative context.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following section details the methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3]

MTT Assay Protocol

This protocol is designed to determine the concentration-dependent cytotoxic effects of test compounds on adherent cell lines.

Materials:

  • 96-well cell culture plates

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the desired cell lines until they reach 80-90% confluency. Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After the 24-hour incubation, carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • MTT Addition: Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate the plates for an additional 2-4 hours at 37°C. During this period, viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plates for 5-10 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Subtract the background absorbance from cell-free wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]

Diagram 1: Experimental Workflow for Cytotoxicity Assessment

A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E MTT Addition (2-4h Incubation) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

A schematic of the MTT assay workflow for determining cytotoxicity.

Potential Signaling Pathways

The cytotoxic effects of nicotinic acid derivatives can be mediated through various signaling pathways that control cell proliferation, survival, and apoptosis.[3] While the specific pathways affected by this compound are yet to be elucidated, related compounds are known to interact with nicotinic acetylcholine receptors (nAChRs) or modulate pathways involved in inflammation and cell cycle regulation.[3][4] Further research could investigate the impact of 6-Methoxy-5-methylnicotinoic acid on pathways such as the PI3K/Akt, MAPK, and NF-κB signaling cascades.

Diagram 2: Hypothetical Signaling Cascade

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., nAChR) Pathway_Intermediate Signaling Cascade (e.g., PI3K/Akt) Receptor->Pathway_Intermediate Transcription_Factor Transcription Factor (e.g., NF-κB) Pathway_Intermediate->Transcription_Factor Cellular_Response Cellular Response (Apoptosis, Proliferation Arrest) Transcription_Factor->Cellular_Response Compound This compound Compound->Receptor

A potential signaling pathway that could be modulated by this compound.

Conclusion

This guide outlines a comprehensive approach for the comparative cytotoxic evaluation of this compound. By employing standardized protocols such as the MTT assay and systematically presenting the data, researchers can generate robust and comparable results. Future studies should aim to populate the provided data frameworks and explore the underlying molecular mechanisms to fully characterize the cytotoxic potential of this novel compound.

References

Assessing the Specificity of 6-Methoxy-5-methylnicotinic Acid's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Methoxy-5-methylnicotinic acid's interaction with its putative biological target, the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or Niacin Receptor 1 (NIACR1). Due to the limited availability of direct experimental data for this compound, this guide utilizes data for the structurally similar compound, 5-methylnicotinic acid, as a proxy to facilitate a comparative assessment against other known GPR109A agonists.

Introduction

Nicotinic acid (niacin), a B-vitamin, has been a long-standing therapeutic for dyslipidemia. Its mechanism of action is primarily mediated through the activation of GPR109A, a receptor highly expressed in adipocytes and various immune cells. The activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in lipolysis. This compound, as a nicotinic acid analog, is hypothesized to target GPR109A. This guide aims to provide a framework for assessing its specificity by comparing its (proxied) activity with that of established GPR109A ligands.

Comparative Analysis of GPR109A Agonists

To contextualize the potential activity of this compound, the following table summarizes the binding affinity and functional potency of its close analog, 5-methylnicotinic acid, alongside other well-characterized GPR109A agonists.

Table 1: Comparative Potency of GPR109A Agonists

CompoundTargetAssay TypeParameterValueReference(s)
5-Methylnicotinic acid Human GPR109AFunctionalEC508.7 µM[1]
Nicotinic AcidHuman GPR109AFunctionalEC500.25 µM[1]
AcifranHuman GPR109AFunctionalEC503.0 µM[1]
AcipimoxHuman GPR109AFunctionalEC50~5 µM[1]

Note: Data for this compound is currently unavailable in the public domain. The data for 5-methylnicotinic acid is presented as a structural analog.

Specificity Profile

A comprehensive assessment of a compound's specificity requires screening against a broad panel of biological targets to identify potential off-target interactions. While a full selectivity panel for this compound or its close analogs is not publicly available, some insights can be drawn from the known pharmacology of nicotinic acid. Nicotinic acid itself has a high affinity for GPR109A, while its affinity for the closely related GPR109B (HM74) is significantly lower (in the millimolar range). It is plausible that this compound would exhibit a similar preference for GPR109A over GPR109B. However, without experimental data from a broad kinase or receptor panel, potential interactions with other signaling pathways remain uncharacterized.

Experimental Protocols

To facilitate the experimental validation of this compound's binding specificity, detailed protocols for two key assays are provided below.

Radioligand Binding Assay for GPR109A

This assay directly measures the binding affinity of a test compound by assessing its ability to compete with a radiolabeled ligand for the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.

Materials:

  • Membranes: CHO-K1 or HEK293 cell membranes stably expressing human GPR109A.

  • Radioligand: [³H]nicotinic acid.

  • Test Compound: this compound.

  • Non-specific control: Unlabeled nicotinic acid (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.

Procedure:

  • In a 96-well plate, combine the GPR109A-expressing cell membranes (10 µg protein/well), [³H]nicotinic acid (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add 10 µM of unlabeled nicotinic acid.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay for GPR109A

This functional assay measures the activation of GPR109A by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit following receptor stimulation.

Objective: To determine the functional potency (EC50) and efficacy of this compound at the human GPR109A receptor.

Materials:

  • Membranes: CHO-K1 or HEK293 cell membranes stably expressing human GPR109A (10 µ g/well ).

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: 10 µM final concentration.

  • Non-specific control: Unlabeled GTPγS (10 µM).

Procedure:

  • In a 96-well plate, pre-incubate the GPR109A-expressing cell membranes with GDP and varying concentrations of this compound in assay buffer for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound radioactivity using a scintillation counter.

  • For non-specific binding, include 10 µM unlabeled GTPγS.

  • Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration and determine the EC50 and Emax values using non-linear regression.

Visualizations

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane Agonist 6-Methoxy-5- methylnicotinic acid GPR109A GPR109A Agonist->GPR109A Binds G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Inhibition of Lipolysis cAMP->Response Leads to

Caption: GPR109A signaling pathway upon agonist binding.

Experimental Workflow for Specificity Assessment

Specificity_Workflow start Start: Synthesize/Obtain This compound binding_assay Radioligand Binding Assay (Determine Ki for GPR109A) start->binding_assay functional_assay GTPγS Functional Assay (Determine EC50/Emax for GPR109A) start->functional_assay selectivity_screen Broad Selectivity Screen (e.g., GPCR/Kinase Panel) start->selectivity_screen data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis comparator_studies Perform same assays for comparator compounds (e.g., Nicotinic Acid, Acifran) comparator_studies->data_analysis selectivity_screen->data_analysis conclusion Conclusion on Specificity and Off-Target Profile data_analysis->conclusion

Caption: Workflow for assessing the biological target specificity.

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-5-methylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 6-Methoxy-5-methylnicotinic acid, a crucial procedure for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to the following protocols, which are in alignment with general laboratory safety standards and hazardous waste regulations.

Hazard Identification and Safety Precautions

Prior to handling, it is imperative to be aware of the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was consulted, related nicotinic acid derivatives present hazards that should be considered as best practice. Always consult the specific SDS for the compound in use.

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin IrritantWear protective gloves and clothing. Wash hands thoroughly after handling.[1][2][3]
Causes serious eye irritationEye IrritantWear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3]
May cause respiratory irritationRespiratory IrritantAvoid breathing dust. Use only in a well-ventilated area.[2][3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, a dust respirator should be used.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the Resource Conservation and Recovery Act (RCRA) and local regulations is mandatory.[5][6][7]

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous chemical waste.[8][9]

    • Collect solid waste in a clearly labeled, sealed, and compatible container to prevent leakage or spillage.[10][11][12] Avoid dust formation during collection.[12][13]

    • For solutions, use a labeled, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9][10]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][11]

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][14]

  • Disposal Request and Pickup:

    • Do not dispose of this compound down the drain or in regular trash.[4][8][14][15] Discharge into the environment must be avoided.[2][12]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][9]

    • Follow all institutional procedures for waste pickup requests.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[12]

  • Ventilate: Ensure adequate ventilation.[12]

  • Containment: Prevent further spread of the spill. For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[1][4][12]

  • Decontamination: Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Visual Guide: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal cluster_4 Prohibited Actions start This compound (Solid or Solution) collect Collect in a dedicated, compatible, and sealed container. start->collect no_drain Do NOT dispose down the drain. start->no_drain no_trash Do NOT dispose in regular trash. start->no_trash label_waste Label container with 'Hazardous Waste' and full chemical name. collect->label_waste storage Store in a designated Satellite Accumulation Area (SAA). label_waste->storage storage_cond Ensure cool, dry, and well-ventilated conditions. storage->storage_cond contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal contractor. storage_cond->contact_ehs disposal Arrange for professional hazardous waste disposal. contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methoxy-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methoxy-5-methylnicotinic acid. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a solid powder, it is imperative to use appropriate PPE to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear chemical impermeable gloves.[1] Double-gloving is recommended, especially when working in a biological safety cabinet (BSC).[2] Gloves should be powder-free to avoid contamination.[2] Change gloves every 30 to 60 minutes or immediately if damaged or contaminated.[2]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect eyes from dust and powder.
Face shieldRecommended in addition to goggles when there is a risk of splashing or significant dust generation.
Respiratory Protection NIOSH-approved respiratorUse a particulate filter respirator (e.g., N95, P95, or P1) for nuisance exposures.[3] A higher level of respiratory protection may be necessary based on a risk assessment of the specific procedure and quantity of material being handled.
Protective Clothing Laboratory coat or gownA long-sleeved lab coat or gown should be worn to protect the skin.[4]
Apron or coverallsConsider a chemical-resistant apron or coveralls for procedures with a higher risk of contamination.[5]
Footwear Closed-toe shoesShoes with non-slip soles are essential to prevent slips and falls in the laboratory.[4]

II. Operational Plan: Step-by-Step Handling Procedures

Handling powdered chemicals like this compound requires careful procedure to prevent inhalation of dust and skin contact.[6][7]

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a powder containment enclosure.[6] These enclosures use horizontal laminar flow to pull dust away from the operator.[6]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE in the following order: gown, respirator, face shield/goggles, and then gloves. If double-gloving, don the inner pair, then the outer pair.

3. Weighing and Transferring:

  • Perform all weighing and transferring of the powder within a fume hood or containment enclosure to minimize the release of airborne particles.[6]

  • Use tools and techniques that minimize dust generation (e.g., using a spatula to gently move the powder instead of pouring it from a height).

4. During the Experiment:

  • Keep all containers with this compound closed when not in use.

  • Avoid any contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.

5. Doffing PPE:

  • Remove PPE in a way that avoids contaminating yourself. The general order is: outer gloves, gown, inner gloves (if used), face shield/goggles, and finally the respirator.

  • Always wash your hands thoroughly with soap and water after removing gloves.[2]

6. Emergency Procedures:

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused this compound, contaminated PPE (gloves, etc.), and any spill cleanup materials, in a suitable and clearly labeled, closed container.[1][3]

2. Waste Disposal:

  • Dispose of the chemical waste through a licensed disposal company.[3]

  • Do not let the chemical enter drains or the environment.[1][3]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

IV. Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound ppe_base Base PPE: - Lab Coat - Safety Glasses - Single Gloves start->ppe_base q_dust Potential for dust generation? q_splash Potential for splashing? q_dust->q_splash No ppe_respirator Add Respirator (e.g., N95) q_dust->ppe_respirator Yes ppe_goggles Upgrade to Chemical Goggles q_splash->ppe_goggles Yes proceed Proceed with Experiment q_splash->proceed No ppe_base->q_dust ppe_respirator->q_splash ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield ppe_double_gloves Use Double Gloves ppe_face_shield->ppe_double_gloves ppe_double_gloves->proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.